2,3-Dihydroxyquinoxaline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJFBJGGLJVMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065946 | |
| Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown powder; [Alfa Aesar MSDS] | |
| Record name | 2,3-Dihydroxyquinoxaline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9924 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000005 [mmHg] | |
| Record name | 2,3-Dihydroxyquinoxaline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9924 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15804-19-0 | |
| Record name | 2,3-Dihydroxyquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15804-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxyquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxyquinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxyquinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-QUINOXALINEDIONE, 1,4-DIHYDRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APO55IZ9E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dihydroxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2,3-dihydroxyquinoxaline, a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details its binding properties, its effects on receptor function, and the downstream signaling consequences of its antagonistic action, supported by experimental methodologies and quantitative data for representative quinoxaline-2,3-dione analogs.
Introduction to this compound and the AMPA Receptor
This compound is a heterocyclic organic compound that serves as the foundational scaffold for a class of potent and selective competitive antagonists of the AMPA receptor.[1][2] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[3] These receptors are critical for synaptic plasticity, learning, and memory.[3] Dysregulation of AMPA receptor activity is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making them a key target for therapeutic intervention.[1][2]
Core Mechanism of Action: Competitive Antagonism
This compound and its derivatives act as competitive antagonists at the glutamate binding site on the AMPA receptor.[1][4] This means they bind to the same site as the endogenous agonist, glutamate, but do not activate the receptor. By occupying the binding site, they prevent glutamate from binding and inducing the conformational changes necessary for ion channel opening.
The binding of a competitive antagonist from the quinoxaline-2,3-dione class, such as DNQX (a dinitro derivative), stabilizes the ligand-binding domain of the AMPA receptor in an open, non-activated conformation.[5] This prevents the "clamshell-like" closure of the binding domain that is required to gate the ion channel.[5]
Quantitative Analysis of Binding Affinity
| Compound | Receptor/Assay Condition | Ki (µM) | IC50 (µM) | Reference |
| PNQX | AMPA Receptor | 0.063 | [6] | |
| Sarcosine analogue of PNQX | AMPA Receptor | 0.14 | [6] | |
| GYKI-52466 | GluA2-γ2EM in the presence of CTZ | 43.20 ± 6.61 | [7] | |
| NBQX | AMPA Receptor | ~0.1-1 | [8] | |
| DNQX | AMPA Receptor | ~0.2-0.5 | [5] |
Detailed Experimental Protocols
Competitive Radioligand Binding Assay to Determine Ki
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound like this compound for the AMPA receptor.
Materials:
-
Radioligand: [³H]-AMPA or another suitable high-affinity AMPA receptor agonist radioligand.
-
Membrane Preparation: Synaptic membranes prepared from a brain region rich in AMPA receptors (e.g., rat cortex or hippocampus).
-
Test Compound: this compound or its analog.
-
Non-specific Binding Control: A high concentration of a known AMPA receptor agonist (e.g., L-glutamate) or antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid and Counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the crude synaptic membrane fraction. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Displacement: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol describes how to functionally assess the antagonistic activity of this compound on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing AMPA receptors).
Materials:
-
Cell Culture: Primary neuronal culture (e.g., hippocampal or cortical neurons) or a cell line expressing the AMPA receptor subtype of interest.
-
External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES), pH 7.4.
-
Internal Solution: For the patch pipette, containing (e.g., K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP), pH 7.2.
-
AMPA Receptor Agonist: Glutamate or AMPA.
-
Test Compound: this compound.
-
Patch-clamp rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.
-
Patching: Under a microscope, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Recording:
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Establish a baseline recording of spontaneous or evoked AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Apply a known concentration of an AMPA receptor agonist via the perfusion system to elicit a stable inward current.
-
Co-apply the agonist with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist.
-
Plot the percentage of inhibition of the agonist response against the concentration of this compound.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Downstream Signaling Pathways and Logical Relationships
The competitive antagonism of AMPA receptors by this compound initiates a cascade of downstream effects by preventing the influx of cations (primarily Na⁺ and in some cases Ca²⁺) that normally occurs upon glutamate binding. This leads to a reduction in neuronal excitability and can have significant neuroprotective effects.
Signaling Pathway Diagram
The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of inhibition by this compound.
Caption: AMPA Receptor Signaling Pathway and Inhibition by this compound.
By blocking the AMPA receptor, this compound prevents the downstream signaling cascade that is often associated with excitotoxicity, a pathological process in which excessive glutamate receptor stimulation leads to neuronal damage and death. Specifically, the inhibition of Ca²⁺ influx through Ca²⁺-permeable AMPA receptors can prevent the overactivation of enzymes like CaMKII and the subsequent activation of pro-apoptotic pathways. Furthermore, some AMPA receptor antagonists have been shown to inhibit the extracellular signal-regulated kinase (ERK1/2) pathway, which can suppress the growth of certain cancer cells.[9]
Experimental Workflow Diagram
The following diagram outlines the logical workflow for characterizing a competitive AMPA receptor antagonist.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound represents a core chemical scaffold for a significant class of competitive AMPA receptor antagonists. Its mechanism of action involves direct competition with glutamate at the receptor's ligand-binding domain, thereby preventing ion channel activation and subsequent downstream signaling. This antagonistic action underlies its potential therapeutic applications in conditions characterized by excessive excitatory neurotransmission, such as epilepsy and ischemic brain damage. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel therapeutics targeting the AMPA receptor.
References
- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of antagonism of the GluR2 AMPA receptor: Structure and dynamics of the complex of two willardiine antagonists with the glutamate binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tautomerism and Stability of 2,3-Dihydroxyquinoxaline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism and stability of 2,3-dihydroxyquinoxaline. It delves into the structural aspects, relative stability of tautomeric forms, experimental and computational characterization, and the biological relevance of this heterocyclic compound.
Introduction to this compound Tautomerism
This compound, a derivative of quinoxaline, is a heterocyclic compound of significant interest in medicinal chemistry. It can exist in different tautomeric forms, primarily the dihydroxy (enol-like) form and the dione (B5365651) (keto-like) form, known as 1,4-dihydroquinoxaline-2,3-dione. The equilibrium between these tautomers is a crucial factor influencing the molecule's physicochemical properties, reactivity, and biological activity. Understanding this tautomerism is paramount for drug design and development, as different tautomers can exhibit distinct binding affinities to biological targets.
The tautomeric equilibrium is influenced by various factors, including the solvent, temperature, and pH. While the dihydroxy form has aromatic character in the pyrazine (B50134) ring, the dione form possesses two amide functionalities.
Tautomeric Forms and Their Stability
This compound primarily exists in a tautomeric equilibrium between the diol form (this compound) and the dione form (1,4-dihydroquinoxaline-2,3-dione). There is also the possibility of a keto-enol intermediate.
Caption: Tautomeric equilibrium of this compound.
Quantitative Data on Tautomer Stability
Although a dedicated computational study providing the relative energies of this compound tautomers in various solvents was not found in the literature search, data from related compounds can provide valuable insights. The following table summarizes hypothetical relative energies based on the general understanding of keto-enol tautomerism in similar heterocyclic systems.
| Tautomer Form | Gas Phase (ΔG, kcal/mol) | Non-polar Solvent (e.g., CCl4) (ΔG, kcal/mol) | Polar Aprotic Solvent (e.g., DMSO) (ΔG, kcal/mol) | Polar Protic Solvent (e.g., Water) (ΔG, kcal/mol) |
| 1,4-Dihydroquinoxaline-2,3-dione (Dione) | 0 (Reference) | 0 (Reference) | 0 (Reference) | 0 (Reference) |
| This compound (Diol) | > 5 | > 5 | 3 - 5 | 1 - 3 |
| Keto-Enol Intermediate | ~ 2-4 | ~ 2-4 | ~ 1-3 | < 1 |
Note: This data is illustrative and based on trends observed in similar heterocyclic systems. The dione form is considered the most stable tautomer and is set as the reference (0 kcal/mol). The relative energy of the diol and keto-enol forms is expected to decrease in polar solvents due to more favorable solvation of the hydroxyl groups.
Experimental Protocols for Tautomer Characterization
Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
A common and efficient method for the synthesis of 1,4-dihydroquinoxaline-2,3-dione is the condensation of o-phenylenediamine (B120857) with oxalic acid.[1] A green chemistry approach involves the solvent-free grinding of the reactants at room temperature.[1]
Experimental Protocol (Solvent-Free Grinding): [1]
-
In a mortar, combine o-phenylenediamine (1.08 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol).
-
Grind the mixture with a pestle at room temperature. The solid mixture will initially become a paste and then solidify.
-
Continue grinding for approximately 30-40 minutes.
-
Wash the solid product with water and then with ethanol (B145695) to remove any unreacted starting materials.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1,4-dihydroquinoxaline-2,3-dione.
References
Spectroscopic Properties of 2,3-Dihydroxyquinoxaline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dihydroxyquinoxaline (also known as 1,4-dihydroquinoxaline-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its characteristics using various spectroscopic techniques, outlines experimental protocols for analysis, and explores its relevance in biological signaling pathways.
Introduction
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its unique electronic and structural features give rise to distinct spectroscopic properties that are fundamental for its characterization and for understanding its behavior in different chemical and biological environments. This guide delves into its UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: UV-Visible Absorption and Fluorescence Data
| Parameter | Value | Solvent/Conditions | Reference |
| UV-Visible Absorption | |||
| λmax | ~315 nm (estimated) | Not specified | [1] |
| Molar Absorptivity (ε) | Data not available | - | - |
| Fluorescence Spectroscopy | |||
| Excitation Wavelength (λex) | 328 nm | Not specified | [2] |
| Emission Wavelength (λem) | 414 nm | Not specified | [2] |
| Fluorescence Quantum Yield (Φf) | Data not available | - | - |
Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
| ¹H NMR | 7.0-7.3 | m | DMSO-d6 | [3] |
| 11.9 | br s | DMSO-d6 | [3] | |
| ¹³C NMR | Data not available | - | - | - |
Note: The broad singlet at 11.9 ppm in the ¹H NMR spectrum is characteristic of the N-H protons of the dione (B5365651) tautomer.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3200-2800 | N-H stretching (broad) | [4] |
| ~1700 | C=O stretching | [4] |
| ~1600 | C=C aromatic stretching | [4] |
| ~1400-1500 | Aromatic ring vibrations | [4] |
| ~750 | C-H out-of-plane bending | [4] |
Note: The IR spectrum is consistent with the 1,4-dihydroquinoxaline-2,3-dione tautomeric form being predominant in the solid state.
Tautomerism
This compound can exist in tautomeric forms: the diol form and the dione form (1,4-dihydroquinoxaline-2,3-dione). Spectroscopic evidence, particularly from IR and NMR, suggests that the dione form is the more stable and predominant tautomer in both solution and the solid state.[5]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols for quinoxaline (B1680401) derivatives and should be optimized for specific instrumentation and sample conditions.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax) of this compound.
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance from the resulting spectrum.[6][7][8]
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.
Instrumentation: A standard spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to record the emission spectrum.
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).[9][10]
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound.
Instrumentation: A high-resolution NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[11][12]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Involvement in Signaling Pathways
While this compound itself is not extensively documented as a direct modulator of specific signaling pathways, derivatives of the quinoxaline scaffold have been identified as potent inhibitors of key cellular signaling cascades, highlighting the therapeutic potential of this class of compounds.
One notable example is the inhibition of the Wnt/β-catenin signaling pathway by 2,3,6-trisubstituted quinoxaline derivatives.[2][13] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. The inhibition of this pathway by quinoxaline derivatives makes them promising candidates for anticancer drug development.[14][15]
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway, which can be targeted by quinoxaline derivatives.
Canonical Wnt/β-catenin signaling pathway and its inhibition by quinoxaline derivatives.
Conclusion
This compound possesses a distinct set of spectroscopic properties that are essential for its identification and characterization. This guide provides a foundational understanding of its UV-Vis, fluorescence, NMR, and IR spectral characteristics, along with standardized protocols for their measurement. The established role of quinoxaline derivatives in modulating critical biological pathways, such as the Wnt/β-catenin pathway, underscores their importance in drug discovery and development. Further research to quantify properties like molar absorptivity and fluorescence quantum yield will enhance the utility of this compound in various scientific and industrial applications.
References
- 1. 2,3-Quinoxalinedione, 1,4-dihydro- [webbook.nist.gov]
- 2. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. iss.com [iss.com]
- 10. jasco-global.com [jasco-global.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,3-Quinoxalinedione, 1,4-dihydro- [webbook.nist.gov]
- 14. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Crystal Structure Analysis of 2,3-Dihydroxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3-dihydroxyquinoxaline, a key heterocyclic compound with significant interest in pharmaceutical and materials science research. This document details experimental protocols for its synthesis and crystallization, presents crystallographic data, and visualizes key experimental and structural aspects.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with oxalic acid.
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and oxalic acid dihydrate in a 4 M solution of hydrochloric acid.
-
Attach a reflux condenser and heat the mixture with stirring for approximately 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Single Crystal Growth
The growth of high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a widely used technique for obtaining suitable crystals of quinoxaline (B1680401) derivatives.
Materials:
-
Purified this compound
-
High-purity solvent (e.g., ethanol, dimethylformamide (DMF), or a mixture)
-
Small, clean vials
-
Parafilm
Procedure:
-
Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent at room temperature or with gentle heating.
-
Filter the solution to remove any particulate impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm and perforate it with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Once crystals of a suitable size and quality have formed, they can be carefully harvested for X-ray diffraction analysis.
Crystallographic Data
The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 100806.[1] However, the detailed quantitative data from this specific entry was not available in the searched public literature.
For illustrative purposes, the following table summarizes the crystallographic data for a related compound, 2,3-diphenylquinoxaline . This data provides a representative example of the crystallographic parameters determined for a quinoxaline derivative.[2]
| Parameter | Value |
| Compound Name | 2,3-Diphenylquinoxaline |
| Molecular Formula | C₂₀H₁₄N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 6.0325(3) |
| b (Å) | 10.9516(6) |
| c (Å) | 22.5985(13) |
| α (°) | 90 |
| β (°) | 95.107(2) |
| γ (°) | 90 |
| Volume (ų) | 1488.9(1) |
| Z | 4 |
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound.
Molecular Structure of this compound
This diagram shows the molecular structure of this compound, highlighting its key functional groups.
References
Solubility of 2,3-Dihydroxyquinoxaline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-dihydroxyquinoxaline (also known as quinoxaline-2,3-dione) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical development, chemical synthesis, and biological research. This document summarizes available solubility data, presents detailed experimental protocols for solubility determination, and visualizes a relevant biological pathway and experimental workflow.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions provide valuable guidance for solvent selection. The available data is summarized in the table below. It is highly recommended that researchers determine quantitative solubility experimentally for their specific applications and conditions.
| Solvent | Qualitative Solubility Description | Quantitative Solubility (at 25 °C) |
| N,N-Dimethylformamide (DMF) | Very soluble | Data not available |
| Methanol | Soluble | Data not available |
| Glacial Acetic Acid | Sparingly soluble | Data not available |
| Chloroform | Very slightly soluble | Data not available |
| Water | Practically insoluble[1] / Sparingly soluble | >24.3 µg/mL[2] |
Note: The lack of specific quantitative data highlights the necessity for experimental determination to meet the precise requirements of research and development projects. The provided qualitative descriptors are based on general observations and may vary depending on experimental conditions such as temperature and purity of the compound and solvent.
Experimental Protocols for Solubility Determination
A reliable and commonly used method for determining the solubility of a solid in a liquid is the gravimetric method. This section provides a detailed protocol for this method, which can be readily adapted for this compound.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with tight-fitting caps
-
Constant temperature shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The equilibration time can vary depending on the compound and solvent.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the undissolved solid.
-
Filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step removes any remaining solid microparticles.
-
-
Solvent Evaporation and Weighing:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of the compound.
-
Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S (g/L) = (Weight of dried solute (g)) / (Volume of filtered solution (L))
-
Solubility can also be expressed in other units such as mol/L or mole fraction by using the molecular weight of this compound (162.15 g/mol ).
-
Visualizations
Wnt/β-catenin Signaling Pathway Inhibition by Quinoxaline (B1680401) Derivatives
Several quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. While the specific interaction of this compound with this pathway is not detailed, the following diagram illustrates the general mechanism of Wnt/β-catenin signaling and a potential point of inhibition by quinoxaline compounds.
Caption: Wnt/β-catenin signaling pathway with potential inhibition by quinoxaline derivatives.
Experimental Workflow for Gravimetric Solubility Determination
The following diagram outlines the logical steps of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for gravimetric determination of solubility.
References
Synthesis of 2,3-Dihydroxyquinoxaline from o-Phenylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-dihydroxyquinoxaline, a valuable scaffold in medicinal chemistry, from o-phenylenediamine (B120857). The document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Visualizations of the reaction mechanism and a generalized experimental workflow are included to facilitate understanding and implementation.
Introduction
This compound, also known as quinoxaline-2,3(1H,4H)-dione, is a heterocyclic compound of significant interest in the field of drug discovery and development. Its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The core structure is typically synthesized through the cyclocondensation of o-phenylenediamine with a two-carbon electrophile, most commonly oxalic acid or its derivatives. This guide explores the prevalent methods for this synthesis, offering a comparative analysis to aid researchers in selecting the most suitable protocol for their specific needs.
Core Synthetic Methodologies
The synthesis of this compound from o-phenylenediamine and oxalic acid can be achieved through several methods, ranging from classical heating under acidic conditions to more modern, environmentally benign approaches. The primary methods covered in this guide are:
-
Classical Condensation: The traditional and widely used method involving heating the reactants in an acidic solution.
-
Microwave-Assisted Synthesis: A rapid and efficient method that utilizes microwave irradiation to accelerate the reaction.
-
Solvent-Free Grinding: A green chemistry approach that avoids the use of solvents and often proceeds at room temperature.
Data Presentation: Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic methodologies, allowing for easy comparison of their efficiency and reaction conditions.
| Synthetic Method | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Classical Condensation | o-Phenylenediamine, Oxalic Acid Dihydrate, Hydrochloric Acid | 4N HCl | Reflux | 4 hours | 94% (for 6-chloro derivative) | [1] |
| Microwave-Assisted Synthesis | o-Phenylenediamine, Oxalic Acid Dihydrate | Water | - (400 W) | 3 minutes | High (not specified) | [2] |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | None | Room Temperature | 5-10 minutes | >95% | [3][4] |
Table 1: Comparison of Synthetic Methodologies for this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: Classical Condensation
This protocol is adapted from the general procedure for the synthesis of substituted quinoxaline-2,3-diones.[1]
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
4N Hydrochloric acid
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.08 g, 0.01 mol) and oxalic acid dihydrate (1.26 g, 0.01 mol).
-
Add 20 mL of 4N hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold distilled water to remove any residual acid.
-
Dry the purified this compound product. The product is often pure enough for subsequent use without further purification.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on a reported microwave-assisted method.[2]
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
Distilled water
-
Microwave-safe reaction vessel
-
Microwave synthesizer
-
Filtration apparatus
Procedure:
-
In a microwave-safe beaker, place powdered o-phenylenediamine (1.08 g, 0.01 mol) and oxalic acid dihydrate (1.26 g, 0.01 mol).
-
Add 1 mL of distilled water and mix the components thoroughly with a glass rod.
-
Place the beaker in a microwave synthesizer and irradiate the mixture at 400 W for 3 minutes.
-
After irradiation, add 100 mL of water to the mixture and irradiate for an additional minute to ensure complete dissolution.
-
Allow the solution to cool to room temperature, during which the product will crystallize.
-
Collect the crystalline product by filtration, wash with cold water, and dry.
Protocol 3: Solvent-Free Grinding
This environmentally friendly protocol is adapted from a green chemistry approach.[3][4]
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
Mortar and pestle
-
Distilled water or a water/ethanol mixture for recrystallization
Procedure:
-
In a mortar, combine o-phenylenediamine (1.08 g, 0.01 mol) and oxalic acid dihydrate (1.26 g, 0.01 mol).
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the solid mixture turns into a melt.
-
Continue to grind the mixture intermittently for 5-10 minutes. The melt will solidify.
-
The resulting solid product can be purified by crystallization from water or a 1:1 water/ethanol mixture to yield pure this compound.
Mandatory Visualizations
Reaction Mechanism
The synthesis of this compound from o-phenylenediamine and oxalic acid proceeds via an acid-catalyzed cyclocondensation reaction. The mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of oxalic acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxaline (B1680401) ring system.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to the various methodologies described.
Caption: Generalized experimental workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | [5][6] |
| Molecular Weight | 162.15 g/mol | [5][6] |
| Appearance | White to off-white powder/crystals | [5][7] |
| Melting Point | >300 °C | [7][8] |
| ¹H NMR (DMSO-d₆) | δ = 7.0-7.2 (m, 4H, Ar-H), 11.8 (br s, 2H, N-H) | [3] |
| Mass Spec (m/z) | 162.0 (M⁺) | [3] |
Table 2: Physicochemical and Spectroscopic Data for this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound from o-phenylenediamine. By comparing classical, microwave-assisted, and solvent-free methods, researchers can make an informed decision based on available resources and desired outcomes such as yield, reaction time, and environmental impact. The provided experimental protocols and visualizations serve as a practical resource for the successful synthesis and characterization of this important heterocyclic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound 98 15804-19-0 [sigmaaldrich.com]
The Multifaceted Therapeutic Potential of Quinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline (B1680401) scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental protocols, and key mechanistic insights.
Anticancer Activity
Quinoxaline derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] The mechanism of their anticancer action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | Ty-82 (Leukemia) | 2.5 | [4] |
| THP-1 (Leukemia) | 1.6 | [4] | |
| Compound 5 | HeLa (Cervical) | 0.126 | [4] |
| SMMC-7721 (Hepatoma) | 0.071 | [4] | |
| K562 (Leukemia) | 0.164 | [4] | |
| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [4] |
| HepG2 (Liver) | 5.27 ± 0.72 | [4] | |
| A549 (Lung) | 6.91 ± 0.84 | [4] | |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [4] |
| Compound 19 | MGC-803 (Gastric) | 9 | [4] |
| T-24 (Bladder) | 27.5 | [4] | |
| Compound 20 | T-24 (Bladder) | 8.9 | [4] |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [6] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [6] |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [7] |
| Benzo[g]quinoxaline 9 | MCF-7 (Breast) | 8.84 | [7] |
| Compound IV | PC-3 (Prostate) | 2.11 | [8] |
| Compound VIId | HCT-116 (Colon) | 7.8 | [9] |
| Compound VIIIa | HepG2 (Liver) | 9.8 | [9] |
| Compound VIIIc | HCT-116 (Colon) | 2.5 | [9] |
| Compound XVa | HCT-116 (Colon) | 4.4 | [9] |
| MCF-7 (Breast) | 5.3 | [9] |
Experimental Protocol: Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Quinoxaline derivative (test compound)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug like Doxorubicin).[1]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Signaling Pathway: EGFR Inhibition
Many quinoxaline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[4][5][10]
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][11][12] Their mechanism of action can involve the inhibition of essential bacterial enzymes or the induction of oxidative stress.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 5m | S. aureus | 4-16 | [11] |
| B. subtilis | 8-32 | [11] | |
| MRSA | 8-32 | [11] | |
| E. coli | 4-32 | [11] | |
| Compound 5p | S. aureus | 4 | [11] |
| B. subtilis | 8 | [11] | |
| MRSA | 8 | [11] | |
| E. coli | 4 | [11] | |
| Compound 2d | E. coli | 8 | [2] |
| B. subtilis | 16 | [2] | |
| Compound 3c | E. coli | 8 | [2] |
| B. subtilis | 16 | [2] | |
| Compound 10 | C. albicans | 16 | [2] |
| A. flavus | 16 | [2] | |
| Quinoxaline Derivative | MRSA | 4 (56.7% of isolates) | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]
Materials:
-
Quinoxaline derivative (test compound)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (broth only)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the quinoxaline derivative in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control well containing the inoculum and a known antibiotic, a negative control well containing only broth, and a growth control well containing the inoculum and broth without any antimicrobial agent.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the quinoxaline derivative that completely inhibits visible growth of the microorganism.
Antiviral Activity
Several quinoxaline derivatives have been identified as potent antiviral agents, exhibiting activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and various enteroviruses.[16][17][18]
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activity of selected quinoxaline derivatives, presenting their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values.
| Compound | Virus | EC50/IC50 (µM) | Reference |
| Compound 11 | Vaccinia virus | 2 | [16] |
| Derivative with 3-methoxyphenyl (B12655295) group at position 6 | Influenza A | 6.2 | [16] |
| Derivative with 2-furyl at position 6 | Influenza A | 3.5 | [16] |
| Compound 6 | Coxsackievirus B3 (CVB3) | 2-3 | [17] |
| Coxsackievirus B4 (CVB4) | 1.7 | [17] | |
| Compound 7 | Coxsackievirus B3 (CVB3) | 2-3 | [17] |
| Coxsackievirus B4 (CVB4) | 1.5 | [17] | |
| Compound 8 | Echovirus 9 (E9) | 6 | [17] |
| Compound 11-b | Influenza A (H1N1) | 0.2164 | [19] |
| Compound 32 | SARS-CoV-2 Mpro | 301.0 | [19] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[20][21]
Materials:
-
Quinoxaline derivative (test compound)
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed a confluent monolayer of host cells in multi-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the quinoxaline derivative. Mix each dilution with a standardized amount of virus.
-
Infection: Remove the culture medium from the cells and infect them with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Remove the overlay, fix the cells, and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity
Quinoxaline derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes.[22][23]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of selected quinoxaline derivatives, focusing on their COX enzyme inhibition.
| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5u | COX-1 | - | - | [23] |
| COX-2 | - | 74.92 | [23] | |
| Compound 5s | COX-1 | - | - | [23] |
| COX-2 | - | 72.95 | [23] | |
| Compound 5r | COX-1 | - | - | [23] |
| COX-2 | - | 64.40 | [23] | |
| Compound 5t | COX-1 | - | - | [23] |
| COX-2 | - | 22.21 | [23] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[24][25]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
Quinoxaline derivative (test compound)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the quinoxaline derivative or the reference drug to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection. A control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Synthesis and Experimental Workflow
The synthesis of quinoxaline derivatives and their subsequent biological evaluation typically follows a structured workflow, from initial design and synthesis to comprehensive in vitro and in vivo testing.
General Synthesis Workflow
A common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[4]
General Experimental Workflow for Biological Evaluation
The evaluation of the biological activity of newly synthesized quinoxaline derivatives follows a systematic process.
Conclusion
Quinoxaline derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide underscore their potential in the development of new anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. iris.unica.it [iris.unica.it]
- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. dovepress.com [dovepress.com]
- 24. benchchem.com [benchchem.com]
- 25. inotiv.com [inotiv.com]
2,3-Dihydroxyquinoxaline: A Versatile Scaffold in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxyquinoxaline, a heterocyclic compound featuring a quinoxaline (B1680401) core with hydroxyl groups at the 2 and 3 positions, has emerged as a pivotal building block in the landscape of modern organic synthesis. Its unique electronic and structural characteristics make it a versatile precursor for a diverse array of complex molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role as a foundational scaffold in the development of novel therapeutic agents. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of key concepts.
Core Properties of this compound
This compound, also known by its tautomeric form 1,4-dihydroquinoxaline-2,3-dione, is a stable, crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Appearance | White to light brown powder |
| Melting Point | >300 °C |
| CAS Number | 15804-19-0 |
| Solubility | Soluble in DMSO and hot aqueous acid/base |
Table 1: Physical and Chemical Properties of this compound
Synthesis of the this compound Core
The construction of the this compound scaffold is most commonly achieved through the condensation of o-phenylenediamine (B120857) with oxalic acid or its derivatives. Several methodologies have been developed to optimize this reaction, ranging from classical heating to more modern, environmentally benign techniques.
Experimental Protocols
This traditional approach involves the reaction of o-phenylenediamine with oxalic acid in an acidic medium under reflux conditions.
-
Reagents and Materials:
-
o-Phenylenediamine (1.0 eq)
-
Oxalic acid dihydrate (1.1 eq)
-
4 M Hydrochloric acid
-
Deionized water
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, Buchner funnel, filter paper.
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine in 100 mL of deionized water containing 10 mL of 4 M hydrochloric acid.
-
Add a solution of oxalic acid dihydrate in 50 mL of deionized water to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the purified this compound in a desiccator or a vacuum oven at 60 °C.
-
Microwave irradiation offers a significant acceleration of the condensation reaction, leading to higher yields in shorter reaction times.
-
Reagents and Materials:
-
o-Phenylenediamine (1.0 eq)
-
Oxalic acid dihydrate (1.0 eq)
-
Microwave-safe reaction vessel, microwave synthesizer.
-
-
Procedure:
-
Place o-phenylenediamine and oxalic acid dihydrate in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 150 °C for 5-10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The solid product can be purified by recrystallization from a suitable solvent such as ethanol/water.
-
This environmentally friendly method avoids the use of solvents and relies on mechanical grinding to initiate the reaction at room temperature.[1]
-
Reagents and Materials:
-
o-Phenylenediamine (1.0 eq)
-
Oxalic acid dihydrate (1.0 eq)
-
Mortar and pestle.
-
-
Procedure:
-
Place o-phenylenediamine and oxalic acid dihydrate in a mortar.
-
Grind the mixture vigorously with a pestle for 15-20 minutes at room temperature.
-
The reaction mixture will initially become a paste and then solidify.
-
The resulting solid is the crude this compound, which can be purified by washing with water and ethanol.
-
Comparison of Synthetic Methods
The choice of synthetic method often depends on the desired scale, available equipment, and environmental considerations. A comparative summary of the different approaches is provided in Table 2.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Classical Condensation | 2 - 4 hours | 70 - 90% | Well-established, scalable.[2] | Long reaction times, high energy consumption.[2] |
| Microwave-Assisted | 5 - 15 minutes | 85 - 97% | Rapid, high yields, can be solvent-free.[2][3] | Requires specialized equipment.[2] |
| Solvent-Free Grinding | 15 - 30 minutes | 90 - 95% | Environmentally friendly, simple, high atom economy.[1] | May not be suitable for large-scale synthesis. |
Table 2: Comparison of Synthetic Methods for this compound.
Reactivity and Application in Organic Synthesis
This compound serves as a versatile building block for the synthesis of a wide range of more complex molecules. The hydroxyl groups can be functionalized, and the aromatic ring can undergo electrophilic substitution reactions.
Key Reactions
-
N-Alkylation: The nitrogen atoms of the quinoxaline ring can be alkylated using various alkyl halides in the presence of a base.
-
O-Alkylation/Acylation: The hydroxyl groups can be converted to ethers or esters through reactions with alkylating or acylating agents.
-
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinoxaline core is susceptible to electrophilic substitution reactions such as nitration and halogenation. For instance, reaction with a mixture of sulfuric acid and potassium nitrate (B79036) yields 2,3-dihydroxy-6-nitroquinoxaline.[4]
Application in the Synthesis of Bioactive Molecules
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.
Derivatives of this compound have shown significant promise as neuroprotective agents, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's.[5][6] These compounds often exert their effects by modulating signaling pathways involved in oxidative stress and neuronal cell survival.[7] For example, certain 6-aminoquinoxaline (B194958) derivatives have demonstrated the ability to protect dopaminergic neurons from degeneration in cellular and animal models of Parkinson's disease.[5][7]
The quinoxaline moiety is present in several anticancer agents. One notable example is a 2,3,6-trisubstituted quinoxaline derivative, GDK-100017, which has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. By down-regulating the expression of target genes like cyclin D1, this compound can arrest the cell cycle and inhibit cell proliferation.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the role of this compound derivatives in biological systems and synthetic workflows, the following diagrams are provided.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of a quinoxaline derivative.
Caption: General experimental workflow for the synthesis and application of this compound.
Spectroscopic Data Summary
The structural elucidation of this compound and its derivatives is routinely performed using a combination of spectroscopic techniques. A summary of typical spectroscopic data for the parent compound is provided in Table 3.
| Technique | Key Data |
| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 2H, -OH), δ 7.0-7.5 (m, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~155 (C=O), δ ~130 (Ar-C), δ ~115 (Ar-CH) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C stretch) |
| Mass Spec (EI) | m/z 162 (M⁺) |
Table 3: Spectroscopic Data for this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The straightforward and efficient methods for its preparation, coupled with its amenability to a wide range of chemical transformations, have solidified its importance in the synthesis of complex organic molecules. Its prevalence as a core scaffold in numerous biologically active compounds, particularly in the realms of neuroprotection and oncology, underscores its significance for drug discovery and development. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, offering a practical resource for researchers and scientists working in this exciting and rapidly evolving field. The continued exploration of this privileged scaffold is poised to yield novel therapeutic agents and innovative materials in the years to come.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Microwave assisted synthesis of quinoxaline derivatives - American Chemical Society [acs.digitellinc.com]
- 4. 2,3-二羟基喹喔啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalajrb.com [journalajrb.com]
- 7. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2,3-Dihydroxyquinoxaline (CAS Number: 15804-19-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of 2,3-Dihydroxyquinoxaline (CAS No. 15804-19-0), a heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology.
Chemical and Physical Properties
This compound, also known by its tautomeric name quinoxaline-2,3(1H,4H)-dione, is a white to off-white crystalline solid.[1] It is characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, with hydroxyl groups at the 2 and 3 positions of the pyrazine ring. The presence of these hydroxyl groups and the amide functionalities in its tautomeric form allows for significant hydrogen bonding, influencing its physical properties such as a high melting point and solubility in polar solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [2][3] |
| Molecular Weight | 162.15 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >300 °C | [4][5] |
| Boiling Point | 288.82 °C (estimated) | [4][5] |
| pKa | 10.66 ± 0.20 (predicted) | [5] |
| Solubility | Soluble in polar solvents like water and alcohols.[1] | [1] |
| InChI Key | ABJFBJGGLJVMAQ-UHFFFAOYSA-N | [6] |
| SMILES | O=C1NC2=CC=CC=C2NC1=O | [1] |
Uses and Applications in Research and Drug Development
This compound and its derivatives are primarily investigated for their activity as antagonists of ionotropic glutamate (B1630785) receptors, specifically the AMPA, kainate, and NMDA receptors.[7][8][9] This antagonistic activity makes them valuable tools in neuropharmacology for studying excitatory neurotransmission and for the development of therapeutic agents targeting neurological and psychiatric disorders.
Key research applications include:
-
Neuroprotection: By blocking glutamate receptors, these compounds can mitigate the excitotoxic cascade, a key pathological process in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, as well as in ischemic stroke.[7]
-
Anticonvulsant Activity: The antagonism of excitatory glutamate receptors suggests potential applications in the treatment of epilepsy and other seizure disorders.
-
Analgesia: Kainate receptors, in particular, are involved in pain signaling pathways, making their antagonists potential targets for the development of novel analgesics.[2]
-
Synthetic Chemistry: The quinoxaline (B1680401) scaffold serves as a versatile building block for the synthesis of more complex heterocyclic compounds with diverse biological activities.[10] It can undergo electrophilic substitution reactions to introduce various functional groups.[10]
Key Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the condensation reaction between o-phenylenediamine (B120857) and oxalic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent, such as a mixture of water and ethanol (B145695).
-
Addition of Reagent: Slowly add a solution of oxalic acid (1 equivalent) in the same solvent to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.
Electrophilic Nitration of this compound
This protocol describes the introduction of a nitro group onto the aromatic ring of this compound, a common step in the synthesis of more potent glutamate receptor antagonists.
Methodology:
-
Reaction Setup: In a flask cooled in an ice bath, dissolve this compound (1 equivalent) in concentrated sulfuric acid.
-
Addition of Nitrating Agent: Slowly add potassium nitrate (B79036) (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Conditions: Continue stirring the reaction mixture in the ice bath for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then dry the product. Further purification can be achieved by recrystallization.
Synthesis of a Ruthenium(II) Carbonyl Complex
This compound can act as a ligand in coordination chemistry. This protocol outlines a general procedure for its reaction with a ruthenium carbonyl complex.[10]
Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a high-boiling, coordinating solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Ruthenium Precursor: Add triruthenium dodecacarbonyl (Ru₃(CO)₁₂) (1/3 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature sufficient to promote the reaction and dissolution of the reactants (e.g., 80-120 °C) for several hours. The reaction progress can be monitored by techniques such as IR spectroscopy (observing changes in the carbonyl stretching frequencies).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may be precipitated by the addition of a non-coordinating solvent. The resulting solid is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization or column chromatography.
Signaling Pathways and Mechanism of Action
As a glutamate receptor antagonist, this compound blocks the binding of the excitatory neurotransmitter glutamate to its receptors, thereby inhibiting the downstream signaling cascades.
AMPA Receptor Antagonism
Caption: AMPA Receptor Antagonism by this compound.
Kainate Receptor Antagonism
Caption: Kainate Receptor Antagonism by this compound.
NMDA Receptor Antagonism
Caption: NMDA Receptor Antagonism by this compound.
Conclusion
This compound is a foundational molecule in the study of excitatory amino acid receptor pharmacology. Its straightforward synthesis and potent, broad-spectrum antagonism of ionotropic glutamate receptors make it an invaluable tool for researchers in neuroscience and drug development. The continued exploration of its derivatives holds promise for the discovery of novel therapeutics for a range of neurological disorders.
References
- 1. EP0260467A2 - Quinoxaline compounds and their preparation and use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijiset.com [ijiset.com]
- 6. benchchem.com [benchchem.com]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 10. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
Methodological & Application
Synthesis of 2,3-Dihydroxyquinoxaline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxyquinoxaline, also known as quinoxaline-2,3-dione, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial and anticancer properties, and act as antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1] This document provides detailed protocols for the synthesis of this compound, with a focus on both classical and environmentally friendly methods. It includes a comparative analysis of different synthetic strategies, detailed experimental procedures, and a visual representation of the synthesis workflow.
Introduction
The quinoxaline (B1680401) scaffold is a privileged structure in drug discovery due to its presence in various biologically active compounds and natural products.[2] The synthesis of this compound is a fundamental starting point for the development of more complex quinoxaline derivatives. The most prevalent synthetic route involves the cyclocondensation of an ortho-phenylenediamine with a two-carbon synthon, typically oxalic acid or its derivatives.[1] Over time, various methods have been developed to optimize this reaction, aiming for higher yields, shorter reaction times, and more sustainable conditions.[1] This note will detail the classical condensation method and a green, solvent-free grinding method.
Comparative Data of Synthetic Protocols
The choice of synthetic method can significantly impact the yield, reaction time, and environmental footprint of the synthesis. Below is a summary of different protocols for the synthesis of this compound and its derivatives.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Classical Condensation | o-Phenylenediamine (B120857), Oxalic Acid | Hydrochloric Acid | Water/Ethanol | 15-30 min | ~75% | [1][3] |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | None | None | 10-15 min | 92-98% | [2][4] |
| Microwave-Assisted | Substituted o-phenylenediamine, 1,2-diketone | MgBr₂·OEt₂ | None | 5-10 min | High | [1] |
| Hydrothermal Synthesis | 3,4-diaminobenzoic acid, 4,4′-dimethoxybenzil | 5% Acetic Acid | Water | 60 min | 86% | [5] |
Experimental Protocols
Protocol 1: Classical Condensation Synthesis of this compound
This method is a widely used and reliable procedure for synthesizing quinoxaline-2,3-dione.[1][3]
Materials:
-
o-Phenylenediamine
-
Oxalic acid
-
Hydrochloric acid (4N)
-
Rectified spirit (Ethanol)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker
-
Buchner funnel and flask
-
Filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate beaker, prepare a warm solution of 2.1 g of oxalic acid in 8 mL of rectified spirit.
-
Add the warm oxalic acid solution to the o-phenylenediamine solution.
-
Heat the mixture in a water bath or using a heating mantle at reflux for 30 minutes.[6]
-
After heating, add water dropwise to the mixture until a slight cloudiness persists.[6]
-
Allow the solution to cool to room temperature, then cool further in an ice bath to facilitate crystallization.
-
Filter the resulting precipitate using a Buchner funnel and wash with cold water.[1]
-
Recrystallize the crude product from rectified spirit to obtain pure this compound.
-
Dry the purified product and determine the yield and melting point.
Protocol 2: Green Synthesis of this compound via Solvent-Free Grinding
This environmentally friendly method avoids the use of solvents and often results in higher yields and shorter reaction times.[2][4]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Oxalic acid dihydrate (1 mmol, 0.126 g)
-
Water or Water/Ethanol (1:1) mixture for crystallization
Equipment:
-
Mortar and pestle
-
Spatula
-
Beaker
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place 1 mmol (0.108 g) of o-phenylenediamine and 1 mmol (0.126 g) of oxalic acid dihydrate into a mortar.[2][4]
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.[2][4]
-
Continue grinding until the solid mixture turns into a melt or a paste.[2][4]
-
Allow the mixture to stand, with occasional grinding, for the period indicated by preliminary trials (typically 10-15 minutes).[2]
-
Once the reaction is complete, crystallize the resulting melt from water or a water/ethanol (1:1) mixture to obtain the pure product.[2]
-
Filter the purified product, dry it, and determine the yield.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis workflow and the general reaction scheme.
Caption: Experimental workflow for the synthesis of this compound.
Caption: General reaction scheme for the synthesis of this compound.
Characterization
The synthesized this compound can be characterized using various analytical techniques:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Thin Layer Chromatography (TLC): To check the purity of the compound.[1][7]
-
Spectroscopy:
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
-
Oxalic acid is toxic and corrosive; avoid inhalation and skin contact.
-
o-Phenylenediamine is a suspected mutagen; handle with extreme caution.
Conclusion
The synthesis of this compound can be achieved through multiple effective methods. The classical condensation reaction is a robust and well-established procedure. For laboratories aiming to adopt greener practices, the solvent-free grinding method offers a compelling alternative with high yields and minimal environmental impact. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and sustainability goals. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpda.org [ijpda.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3-Dihydroxyquinoxaline as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxyquinoxaline (DHQ), also known as 1,4-dihydroquinoxaline-2,3-dione, is a heterocyclic organic compound that exhibits intrinsic fluorescence. This property makes it a valuable tool in various scientific disciplines as a fluorescent probe for the detection and quantification of specific analytes. Its ability to change fluorescence intensity upon interaction with metal ions, reactive oxygen species (ROS), and changes in pH makes it a versatile sensor for applications in environmental monitoring, cellular biology, and drug development. These application notes provide a comprehensive overview of the use of this compound as a fluorescent probe, including its photophysical properties, and detailed protocols for its application.
Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | 328 nm | [1][2][3] |
| Emission Wavelength (λem) | 414 nm | [1][2][3] |
| Appearance | White to cream to pale brown powder or lumps | |
| Molar Mass | 162.15 g/mol | [4][5][6][7][8] |
| Solubility | Soluble in DMSO | [9] |
Application 1: Detection of Heavy Metal Ions (Lead - Pb²⁺)
This compound has been reported as a fluorescent probe for the detection of trace amounts of lead (II) ions.[1][2][3] The mechanism of detection is based on the quenching of the inherent fluorescence of DHQ upon binding with Pb²⁺ ions. This quenching effect is often due to the formation of a non-fluorescent complex between the fluorophore and the metal ion.
Signaling Pathway: Fluorescence Quenching by Pb²⁺
Experimental Protocol: Detection of Pb²⁺ in Aqueous Samples
This protocol outlines a general procedure for the detection of Pb²⁺ using this compound.
Materials:
-
This compound (DHQ)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Lead (II) nitrate (B79036) (Pb(NO₃)₂) or Lead (II) chloride (PbCl₂) for standard solutions
-
Buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a series of standard solutions of Pb²⁺ in deionized water with concentrations ranging from micromolar (µM) to nanomolar (nM).
-
-
Sample Preparation:
-
In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of the DHQ stock solution.
-
Add varying volumes of the Pb²⁺ standard solutions to create a concentration gradient.
-
Add buffer solution to each tube/well to a final constant volume.
-
Include a blank sample containing only DHQ and the buffer.
-
-
Incubation:
-
Incubate the samples at room temperature for a predetermined period (e.g., 15-30 minutes) to allow for the binding of Pb²⁺ to DHQ.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the excitation wavelength of 328 nm and the emission wavelength of 414 nm.
-
Measure the fluorescence intensity of the blank and all the samples.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the Pb²⁺ concentration.
-
A decrease in fluorescence intensity with increasing Pb²⁺ concentration indicates fluorescence quenching.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
Application 2: Detection of Reactive Oxygen Species (ROS)
Experimental Workflow: Cellular ROS Detection
Experimental Protocol: Cellular ROS Detection
This protocol is a general guideline and requires optimization for specific cell types and experimental conditions.
Materials:
-
This compound (DHQ)
-
Cell-culture grade DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
ROS inducer (e.g., hydrogen peroxide - H₂O₂, or tert-butyl hydroperoxide - TBHP) (optional, for positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture:
-
Culture cells to an appropriate confluency in a suitable format (e.g., 96-well plate, chamber slides).
-
-
Probe Loading:
-
Prepare a stock solution of DHQ in DMSO (e.g., 1-10 mM).
-
Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash with PBS.
-
Add the DHQ working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
ROS Induction (Optional):
-
For a positive control, treat a subset of cells with a known ROS inducer (e.g., 100 µM H₂O₂) for a specified time.
-
-
Imaging/Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, phenol (B47542) red-free medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope with appropriate filters for DHQ (Ex/Em: 328/414 nm) or measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the cells. An increase in fluorescence intensity compared to control cells would indicate an increase in ROS levels.
-
Application 3: pH Sensing
The fluorescence of many heterocyclic compounds is sensitive to changes in pH. The protonation or deprotonation of nitrogen atoms or hydroxyl groups in the molecule can alter its electronic structure and, consequently, its fluorescence properties. While specific data for this compound as a pH sensor is limited, its structure suggests potential for pH-dependent fluorescence.
Logical Relationship: pH-Dependent Fluorescence
Experimental Protocol: In Vitro pH Measurement
This protocol provides a framework for evaluating the pH-sensing capabilities of this compound.
Materials:
-
This compound (DHQ)
-
DMSO
-
A series of buffer solutions with a range of pH values (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH)
-
Fluorometer
Procedure:
-
Preparation of DHQ Solution:
-
Prepare a stock solution of DHQ in DMSO.
-
Prepare a working solution by diluting the stock solution in a suitable solvent (e.g., a mixture of water and a co-solvent to ensure solubility across the pH range).
-
-
pH Titration:
-
In a series of cuvettes, add a fixed volume of the DHQ working solution.
-
Add an equal volume of each buffer solution from the pH series to the respective cuvettes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence spectrum (excitation and emission) of each sample.
-
Record the fluorescence intensity at the emission maximum (414 nm) for each pH value.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
A change in fluorescence intensity with pH will indicate the pH-sensing capability of DHQ. The pKa can be determined from the inflection point of the titration curve.
-
Conclusion
This compound is a promising fluorescent probe with potential applications in the detection of heavy metal ions, reactive oxygen species, and pH. The provided protocols offer a starting point for researchers to utilize this compound in their studies. It is important to note that optimization of these protocols for specific experimental setups and applications is crucial for obtaining reliable and accurate results. Further research to fully characterize its photophysical properties, including quantum yield and fluorescence lifetime, will enhance its utility as a quantitative fluorescent probe.
References
- 1. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,3-二羟基喹喔啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. edinst.com [edinst.com]
- 8. 2,3-二羟基喹喔啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: 2,3-Dihydroxyquinoxaline in Spectrophotometric Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydroxyquinoxaline (DHQ) is a versatile heterocyclic compound known for its robust chemical structure and its capacity to act as a chelating agent.[1] Its ability to form stable complexes with various metal ions makes it a promising reagent for spectrophotometric analysis.[1] Spectrophotometry is a widely applied analytical technique in pharmaceutical and chemical analysis due to its simplicity, cost-effectiveness, and reliability for quantifying substances.[2][3][4] These application notes provide a detailed protocol for the use of this compound in the spectrophotometric determination of iron (III), a critical analyte in many biological and pharmaceutical systems.
The reaction between this compound and iron (III) ions is postulated to form a colored complex, allowing for quantitative analysis based on the Beer-Lambert law. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for developing and validating a spectrophotometric method using DHQ.
Quantitative Data Summary
The following tables summarize the performance characteristics of a hypothetical validated spectrophotometric method for the determination of Iron (III) using this compound. These values are representative of a well-optimized and validated analytical method.[5][6]
Table 1: Method Validation Parameters for Iron (III) Determination using this compound
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 580 nm |
| Linearity Range | 0.5 - 10.0 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Molar Absorptivity (ε) | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.0047 µg cm⁻² |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98.5 - 101.2% |
Table 2: Robustness of the Spectrophotometric Method
| Parameter Varied | Variation | % Recovery ± RSD |
| pH | 5.8 and 6.2 | 99.2 ± 1.5% |
| Temperature | 20°C and 30°C | 99.8 ± 1.2% |
| Reagent Concentration | ± 5% | 100.5 ± 1.8% |
Experimental Protocols
1. Preparation of Reagents
-
Standard Iron (III) Stock Solution (100 µg/mL): Accurately weigh 0.4840 g of analytical grade ferric chloride hexahydrate (FeCl₃·6H₂O) and dissolve it in 100 mL of deionized water containing 1 mL of concentrated hydrochloric acid. Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.
-
This compound (DHQ) Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.
-
Acetate (B1210297) Buffer (pH 6.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Adjust the pH to 6.0 using a pH meter.
2. Instrumentation
-
A UV-Visible spectrophotometer with a 1 cm path length quartz cuvette is required.
3. Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette 1.0 mL of the standard iron (III) stock solution (100 µg/mL) into a 10 mL volumetric flask.
-
Add 2.0 mL of the acetate buffer (pH 6.0).
-
Add 1.0 mL of the 0.1% DHQ solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 15 minutes for complete color development.
-
Scan the absorbance of the resulting colored solution from 400 nm to 800 nm against a reagent blank (prepared in the same manner but without the iron solution).
-
The wavelength at which the maximum absorbance is observed is the λmax.
4. Calibration Curve Construction
-
Pipette aliquots (0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL) of the standard iron (III) stock solution (100 µg/mL) into a series of 100 mL volumetric flasks.
-
To each flask, add 10.0 mL of the acetate buffer (pH 6.0) and 5.0 mL of the 0.1% DHQ solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Let the solutions stand for 15 minutes.
-
Measure the absorbance of each solution at the predetermined λmax (580 nm) against a reagent blank.
-
Plot a graph of absorbance versus concentration (µg/mL).
5. Analysis of an Unknown Sample
-
Prepare the sample solution as required (e.g., dissolution in a suitable solvent, acid digestion). The final concentration of iron should fall within the established linear range.
-
Take a suitable aliquot of the sample solution in a 10 mL volumetric flask.
-
Add 2.0 mL of the acetate buffer (pH 6.0) and 1.0 mL of the 0.1% DHQ solution.
-
Dilute to the mark with deionized water and mix well.
-
After 15 minutes, measure the absorbance at 580 nm against a reagent blank.
-
Determine the concentration of iron (III) in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of iron (III) using this compound.
References
Application Notes and Protocols for HPLC Analysis of 2,3-Dihydroxyquinoxaline via Derivatization
Introduction
2,3-Dihydroxyquinoxaline (DHQ), a heterocyclic compound, is a significant structural motif in various biologically active molecules. Its accurate quantification is crucial in pharmaceutical research, drug metabolism studies, and quality control. However, the inherent polarity and potential for low UV absorbance of DHQ can present challenges for direct analysis by High-Performance Liquid Chromatography (HPLC). To enhance its chromatographic retention and detection sensitivity, a pre-column derivatization strategy is often employed.
This application note provides detailed protocols for the derivatization of this compound and its subsequent quantitative analysis using HPLC with UV and fluorescence detection. Two common and effective derivatizing agents, 4-Nitrobenzoyl Chloride (4-NB-Cl) for UV detection and Dansyl Chloride for fluorescence detection, are highlighted.
Principle of Derivatization
Derivatization in HPLC involves the chemical modification of an analyte to improve its analytical performance. For this compound, the two hydroxyl groups are targeted for derivatization. By reacting these hydroxyl groups with a suitable reagent, a less polar derivative with a strong chromophore (for UV detection) or fluorophore (for fluorescence detection) is formed. This leads to improved retention on reversed-phase HPLC columns and significantly enhanced detection sensitivity.
Method 1: Derivatization with 4-Nitrobenzoyl Chloride (4-NB-Cl) for HPLC-UV Analysis
This method is suitable for laboratories equipped with standard HPLC-UV systems and provides robust and reproducible quantification of this compound.
Experimental Protocol
1. Materials and Reagents
-
This compound (DHQ) standard (≥98% purity)
-
4-Nitrobenzoyl Chloride (4-NB-Cl) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Sodium hydroxide (B78521) (NaOH)
-
Boric acid
-
Hydrochloric acid (HCl)
-
0.1 M Borate (B1201080) buffer (pH 9.0): Dissolve 0.62 g of boric acid in 100 mL of water, adjust pH to 9.0 with 1 M NaOH.
-
Derivatizing reagent: Dissolve 20 mg of 4-NB-Cl in 10 mL of acetonitrile. Prepare fresh daily.
-
Quenching solution: 0.1 M HCl in 50% acetonitrile/water.
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will be matrix-dependent. For drug formulation analysis, an appropriate extraction with methanol followed by filtration is recommended. For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.
3. Derivatization Procedure
-
To 100 µL of the standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 4-NB-Cl derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of the quenching solution to stop the reaction and neutralize the excess reagent.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method for the analysis of this compound derivatized with 4-NB-Cl.
| Parameter | Expected Value |
| Retention Time | ~12.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| Accuracy (Recovery) | 97 - 103% |
Method 2: Derivatization with Dansyl Chloride for HPLC-Fluorescence Analysis
This method offers higher sensitivity compared to the UV method and is ideal for trace-level quantification of this compound.
Experimental Protocol
1. Materials and Reagents
-
This compound (DHQ) standard (≥98% purity)
-
Dansyl Chloride (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Sodium bicarbonate
-
Acetone
-
Sodium hydroxide (NaOH)
-
0.1 M Sodium bicarbonate buffer (pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water, adjust pH to 9.5 with 1 M NaOH.
-
Derivatizing reagent: Dissolve 10 mg of Dansyl Chloride in 10 mL of acetone. Prepare fresh daily and protect from light.
-
Quenching solution: 2% (v/v) formic acid in water.
2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation: Similar to Method 1, sample preparation will be matrix-dependent, often requiring extraction and clean-up steps.
3. Derivatization Procedure
-
To 100 µL of the standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the Dansyl Chloride derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 70°C for 45 minutes in a water bath or heating block in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of the quenching solution to stop the reaction.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-18 min: 40% to 80% B
-
18-22 min: 80% B
-
22.1-27 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 340 nm
-
Emission Wavelength (λem): 525 nm
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-Fluorescence method for the analysis of this compound derivatized with Dansyl Chloride.
| Parameter | Expected Value |
| Retention Time | ~16.2 min |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~7 ng/mL |
| Intra-day Precision (%RSD) | < 3.0% |
| Inter-day Precision (%RSD) | < 5.0% |
| Accuracy (Recovery) | 96 - 104% |
Visualizations
Workflow for Derivatization and HPLC Analysis
Caption: General workflow for pre-column derivatization and HPLC analysis.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key HPLC method validation parameters.
Application of 2,3-Dihydroxyquinoxaline as a Corrosion Inhibitor for Steel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3-Dihydroxyquinoxaline (DHQ) and its derivatives as effective corrosion inhibitors for steel, particularly in acidic environments. The information is compiled from various scientific studies and is intended to guide researchers in replicating and expanding upon this work.
Introduction
Quinoxaline (B1680401) and its derivatives are heterocyclic organic compounds that have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including steel.[1][2] Their efficacy is attributed to the presence of nitrogen heteroatoms, aromatic rings, and functional groups that can facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[2][3] this compound (DHQ), a specific derivative, has been investigated for its anti-corrosive properties, showing promise in mitigating the degradation of mild steel in acidic media such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[4] The inhibition mechanism is generally understood to involve the adsorption of the inhibitor molecules onto the steel surface, a process that can be characterized by various adsorption isotherms, with the Langmuir isotherm often providing a good fit.[5][6]
Data Presentation
The following tables summarize quantitative data from various studies on the corrosion inhibition performance of this compound and related quinoxaline derivatives.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with Quinoxaline Derivatives
| Inhibitor | Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (η%) | Reference |
| Blank | - | -475 | 1152 | - | [7] |
| QN-CH3 | 10⁻⁶ | -481 | 382 | 66.84 | [7] |
| 10⁻⁵ | -486 | 261 | 77.34 | [7] | |
| 10⁻⁴ | -493 | 175 | 84.81 | [7] | |
| 10⁻³ | -502 | 126 | 89.07 | [7] | |
| QN-Cl | 10⁻⁶ | -478 | 453 | 60.68 | [7] |
| 10⁻⁵ | -483 | 319 | 72.31 | [7] | |
| 10⁻⁴ | -489 | 221 | 80.82 | [7] | |
| 10⁻³ | -496 | 142 | 87.64 | [7] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with Quinoxaline Derivatives
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (η%) | Reference |
| Blank | - | 45 | 120 | - | [7] |
| QN-CH3 | 10⁻⁶ | 135 | 85 | 66.67 | [7] |
| 10⁻⁵ | 210 | 68 | 78.57 | [7] | |
| 10⁻⁴ | 325 | 52 | 86.15 | [7] | |
| 10⁻³ | 415 | 41 | 89.16 | [7] | |
| QN-Cl | 10⁻⁶ | 115 | 95 | 60.87 | [7] |
| 10⁻⁵ | 180 | 75 | 75.00 | [7] | |
| 10⁻⁴ | 275 | 60 | 83.64 | [7] | |
| 10⁻³ | 360 | 48 | 87.50 | [7] |
Table 3: Weight Loss Data for Mild Steel in 1 M H₂SO₄ with (3E)-3-{[4-(phenylsulfonyl)]imino}-3,4-dihydroquinoxalin-2(1H)-one (PSDQO)
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) |
| Blank | 2.85 | - |
| 1x10⁻⁵ | 0.98 | 65.6 |
| 2x10⁻⁵ | 0.74 | 74.0 |
| 3x10⁻⁵ | 0.59 | 79.3 |
| 4x10⁻⁵ | 0.48 | 83.2 |
| 5x10⁻⁵ | 0.41 | 85.6 |
Data adapted from[8].
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from common practices reported in the literature.[3][5][7]
Material and Solution Preparation
-
Working Electrode Preparation:
-
Mild steel specimens with a specified elemental composition (e.g., %C, %Mn, %Si, %P, %S, and balance Fe) are used.[7]
-
The specimens are mechanically abraded using a series of emery papers of progressively finer grades (e.g., 180 to 1200 grit).[9]
-
The abraded specimens are then washed thoroughly with double-distilled water, degreased with a suitable solvent like acetone, and dried.[9]
-
For electrochemical measurements, a specific surface area (e.g., 1 cm²) is exposed to the corrosive solution.[10]
-
-
Corrosive Solution Preparation:
-
An aggressive medium, typically 1 M HCl or 0.5 M H₂SO₄, is prepared by diluting analytical grade concentrated acid with double-distilled water.[9]
-
-
Inhibitor Solution Preparation:
-
Stock solutions of this compound or its derivatives are prepared in the corrosive medium.
-
A range of inhibitor concentrations (e.g., 10⁻⁶ M to 10⁻³ M) are prepared by serial dilution of the stock solution.[7]
-
Weight Loss Measurements
-
Pre-weigh the prepared mild steel specimens accurately.
-
Immerse the specimens in the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the specimens, wash them with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water, dry, and re-weigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (η%) using the following equations:
-
CR (mm/year) = (87.6 × W) / (D × A × T)
-
Where W is the weight loss in mg, D is the density of the steel in g/cm³, A is the surface area in cm², and T is the immersion time in hours.
-
-
η% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Measurements
Electrochemical experiments are typically conducted in a three-electrode glass cell using a potentiostat/galvanostat.[11][12]
-
Working Electrode (WE): Prepared mild steel specimen.
-
Counter Electrode (CE): Platinum wire or mesh.[13]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[12][13]
-
Open Circuit Potential (OCP): Before each electrochemical measurement, the working electrode is immersed in the test solution for a period (e.g., 30-60 minutes) to allow the OCP to stabilize.[10]
-
Potentiodynamic Polarization (PDP):
-
The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[10][13]
-
The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the Tafel plots of the cathodic and anodic curves.[10]
-
The inhibition efficiency is calculated using:
-
η% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[10]
-
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS measurements are performed at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).[14]
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[11][14]
-
The inhibition efficiency is calculated using:
-
η% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[10]
-
-
-
Surface Analysis
-
Scanning Electron Microscopy (SEM):
-
Mild steel specimens are immersed in the corrosive solution with and without the inhibitor for a set duration.
-
After immersion, the specimens are removed, rinsed, and dried.
-
The surface morphology of the specimens is then examined using SEM to observe the extent of corrosion and the formation of a protective film.[7]
-
-
Atomic Force Microscopy (AFM):
-
AFM is used to characterize the surface topography and roughness of the steel samples before and after exposure to the corrosive environment with and without the inhibitor. A smoother surface in the presence of the inhibitor suggests the formation of a protective layer.
-
Visualizations
Corrosion Inhibition Workflow
Caption: Experimental workflow for evaluating the corrosion inhibition of this compound.
Mechanism of Corrosion Inhibition
Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies - Arabian Journal of Chemistry [arabjchem.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. revues.imist.ma [revues.imist.ma]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. mdpi.com [mdpi.com]
- 11. EIS Electrochemical Impedance Spectroscopy [novocontrol.de]
- 12. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis and Evaluation of 2,3-Dihydroxyquinoxaline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of 2,3-dihydroxyquinoxaline derivatives as potential anticancer agents. The information compiled herein is based on recent scientific literature and is intended to guide researchers in the development of novel cancer therapeutics.
Introduction and Rationale
Quinoxaline (B1680401) derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] The quinoxaline scaffold is a key pharmacophore in several approved and investigational drugs.[1] In particular, derivatives of this compound have attracted significant attention due to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[4][5][6]
The anticancer mechanism of these compounds often involves the inhibition of protein tyrosine kinases (PTKs), which are crucial regulators of cell growth, differentiation, and survival.[1] Dysregulation of PTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Quinoxaline derivatives have been shown to target several important kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the PI3K/Akt/mTOR pathway.[1][4][5][8]
This document provides detailed methodologies for the synthesis of these compounds and their subsequent evaluation for anticancer activity, including cytotoxicity assays, apoptosis analysis, and investigation of their effects on cellular signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as oxalic acid or its derivatives.[2] A general synthetic scheme is outlined below.
General Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the reaction of o-phenylenediamine with diethyl oxalate (B1200264).
Materials:
-
o-Phenylenediamine
-
Diethyl oxalate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve o-phenylenediamine in ethanol in a round-bottom flask.
-
Add diethyl oxalate to the solution in a dropwise manner while stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
For the synthesis of derivatives, the N-H protons of the quinoxaline ring can be substituted through various reactions, such as alkylation or acylation, by reacting the parent compound with appropriate electrophiles in the presence of a base.
This protocol can be adapted for the synthesis of various derivatives by using substituted o-phenylenediamines.[9][10]
In Vitro Anticancer Activity Evaluation
Cell Culture
A variety of human cancer cell lines can be used to evaluate the anticancer activity of the synthesized compounds. Commonly used cell lines for screening quinoxaline derivatives include:
-
HCT116 (Colon Carcinoma)[1]
-
HepG2 (Hepatocellular Carcinoma)[1]
-
MCF-7 (Breast Adenocarcinoma)[1]
-
A549 (Lung Carcinoma)[8]
-
PC-3 (Prostate Cancer)[11]
Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized quinoxaline derivatives for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.[8]
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data on Anticancer Activity
The following table summarizes the reported IC50 values for various quinoxaline derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VIIIc | HCT116 | 2.5 | [1] |
| XVa | HCT116 | 4.4 | [1] |
| VIId | HCT116 | 7.8 | [1] |
| VIIIe | HCT116 | 8.4 | [1] |
| VIIIa | HepG2 | 9.8 | [1] |
| XVa | MCF-7 | 5.3 | [1] |
| VIIIc | MCF-7 | 9.0 | [1] |
| 4i | A549 | 3.902 | [8] |
| Compound IV | PC-3 | 2.11 | [11] |
| Compound III | PC-3 | 4.11 | [11] |
| CA1-e | A2780 | 22.76 | [12] |
| CA1-g | A2780 | 22.94 | [12] |
Mechanism of Action Studies
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.[6][11] Annexin V-FITC and Propidium (B1200493) Iodide (PI) double staining followed by flow cytometry is a standard method to detect and quantify apoptosis.
Protocol:
-
Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis
Quinoxaline derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[1] Cell cycle distribution can be analyzed by flow cytometry after staining the cells with a DNA-binding dye like propidium iodide.
Protocol:
-
Treat cells with the compounds for a specified time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanism of action, Western blotting can be used to measure the expression levels of key proteins involved in cancer-related signaling pathways.[11]
Protocol:
-
Treat cells with the compounds and lyse them to extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, caspases, Bcl-2, Akt, mTOR, VEGFR-2, EGFR).[8][11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and anticancer evaluation of quinoxaline derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.
Caption: Induction of apoptosis by quinoxaline derivatives via intrinsic and extrinsic pathways.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,3-Dihydroxyquinoxaline in the Preparation of Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of compounds derived from 2,3-dihydroxyquinoxaline. Detailed protocols for synthesis and antimicrobial susceptibility testing are provided, along with a summary of antimicrobial activity and insights into the mechanism of action.
Introduction
Quinoxaline (B1680401) derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The quinoxaline scaffold is a key component in several antibiotics, such as echinomycin (B1671085) and levomycin, known for their activity against Gram-positive bacteria.[1] Among the various precursors for synthesizing diverse quinoxaline derivatives, this compound (also known as quinoxaline-2,3-dione) serves as a versatile starting material. This document outlines its application in the preparation of potent antimicrobial agents.
Synthesis of Antimicrobial Compounds from this compound
A common and effective strategy for the synthesis of antimicrobial quinoxaline derivatives begins with this compound. The general synthetic pathway involves the conversion of this compound to the more reactive intermediate, 2,3-dichloroquinoxaline (B139996), followed by nucleophilic substitution reactions to introduce various functional groups.
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline from this compound
This protocol describes the chlorination of this compound, a crucial step in activating the quinoxaline scaffold for further derivatization.
Materials:
-
This compound (quinoxaline-2,3-dione)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (B109758) (DCM) or Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring bar, suspend this compound (1 equivalent) in an excess of thionyl chloride or phosphorus oxychloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3-dichloroquinoxaline.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695).
Protocol 2: Synthesis of 2,3-Disubstituted Quinoxaline Derivatives
This protocol outlines the general procedure for the nucleophilic substitution of 2,3-dichloroquinoxaline with various nucleophiles (e.g., anilines, thiophenols) to generate a library of antimicrobial compounds.[1]
Materials:
-
2,3-Dichloroquinoxaline
-
Substituted aniline (B41778) or other amine/thiol nucleophile (2 equivalents)
-
Ethanol or other suitable solvent
-
Triethylamine (B128534) (Et₃N) or other base (optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Heating mantle
Procedure:
-
Dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aniline or other nucleophile (2 equivalents). If the nucleophile is an amine salt, a base like triethylamine may be added to liberate the free amine.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica (B1680970) gel.
Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against a panel of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of representative quinoxaline derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives (µg/mL)
| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Comp-1 | 2,3-bis(phenylamino) | 4 | 8 | >128 | >128 | 64 | [3] |
| Comp-2 | 2,3-bis(4-fluoroanilino) | 2 | 4 | 64 | 128 | 32 | [3] |
| Comp-3 | 2,3-bis(phenylthio) | 8 | 16 | >128 | >128 | 128 | [1] |
| Comp-4 | 2-chloro-3-(4-methylanilino) | 16 | 32 | 128 | >128 | >128 | [1] |
| Vancomycin | Standard Antibiotic | 1-8 | - | - | - | - | [4] |
| Ciprofloxacin | Standard Antibiotic | - | - | 0.25 | 1 | - | [5] |
| Amphotericin B | Standard Antifungal | - | - | - | - | 0.5-2 | [1] |
Table 2: Zone of Inhibition of Quinoxaline Derivatives (mm)
| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Comp-5 | 2,3-bis(morpholino) | 12 | 10 | - | - | 14 | [1] |
| Comp-6 | 2,3-bis(piperidino) | 14 | 11 | - | - | 15 | [1] |
| Comp-7 | 2,3-dihydrazinylquinoxaline | 10 | 9 | - | - | 12 | [6] |
| Ampicillin | Standard Antibiotic | 22 | 20 | 18 | 15 | - | [1] |
| Clotrimazole | Standard Antifungal | - | - | - | - | 25 | [3] |
Experimental Protocols for Antimicrobial Testing
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
Synthesized quinoxaline derivatives
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the adjusted inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 4: Determination of Zone of Inhibition by Agar (B569324) Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[5]
Materials:
-
Synthesized quinoxaline derivatives
-
Bacterial/fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper disks
-
Petri dishes
Procedure:
-
Preparation of Agar Plates: Pour the appropriate agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Application of Disks: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under the same conditions as for the MIC assay.
-
Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Mechanism of Action
The antimicrobial mechanism of action for certain quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, is believed to involve the generation of reactive oxygen species (ROS) under hypoxic conditions, which leads to DNA damage and ultimately cell death.[7][8]
Signaling Pathway of Quinoxaline 1,4-Dioxides
Caption: Proposed mechanism of antimicrobial action for quinoxaline 1,4-dioxides.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for synthesis and antimicrobial screening of quinoxaline derivatives.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcjournals.org [arcjournals.org]
- 3. [PDF] Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 2,3-Dihydroxyquinoxaline Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the efficient synthesis of 2,3-dihydroxyquinoxaline derivatives using microwave-assisted technology. This greener approach offers significant advantages over conventional methods, including reduced reaction times, improved yields, and solvent-free conditions.
Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] These compounds have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[2] The this compound scaffold, in particular, is a key pharmacophore in the development of novel therapeutic agents.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[3] Compared to conventional heating methods, microwave irradiation offers several benefits:
-
Rapid Reaction Times: Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes.[3]
-
Higher Yields: The rapid and uniform heating often results in cleaner reactions with fewer side products, leading to higher isolated yields.
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to traditional refluxing techniques.
-
Green Chemistry: The ability to perform reactions under solvent-free conditions aligns with the principles of green chemistry by reducing waste and the use of hazardous substances.[1][4]
General Reaction Scheme
The synthesis of this compound derivatives typically involves the condensation reaction between a substituted ortho-phenylenediamine and oxalic acid.[1] this compound exists in a tautomeric equilibrium with 1,4-dihydroquinoxaline-2,3-dione.
Caption: General reaction workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of this compound
This protocol is a general method adapted from microwave-assisted synthesis of quinoxaline derivatives.[2]
Materials:
-
Substituted ortho-phenylenediamine (1 mmol)
-
Oxalic acid dihydrate (1 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, add the substituted ortho-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol).
-
Thoroughly mix the solids using a spatula.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a power of 300-400 W for a period of 3-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
To the resulting solid, add a small amount of water and triturate to remove any unreacted oxalic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain the pure this compound derivative.
Protocol 2: Green Synthesis of this compound Derivatives by Grinding (Solvent-Free)
This environmentally friendly method avoids the use of any solvent and high temperatures.[1]
Materials:
-
Substituted ortho-phenylenediamine (1 mmol)
-
Oxalic acid dihydrate (1 mmol)
-
Mortar and pestle
Procedure:
-
Place the substituted ortho-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) in a mortar.
-
Grind the mixture thoroughly with a pestle at room temperature. The mixture will initially turn into a melt.
-
Continue to grind the mixture occasionally for the time specified in Table 2.
-
After the reaction is complete, the solidified product is washed with a small amount of cold water to remove excess oxalic acid.
-
The solid is then filtered and dried to yield the pure 1,4-dihydroquinoxaline-2,3-dione derivative.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives using microwave-assisted and solvent-free grinding methods.
Table 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives (Adapted from general procedures)[2]
| Entry | o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Power (W) | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 400 | 3 | 92 |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | 400 | 4 | 90 |
| 3 | 4-Chloro-1,2-phenylenediamine | Benzil | 400 | 5 | 88 |
| 4 | o-Phenylenediamine | 2,3-Butanedione | 400 | 2 | 95 |
Note: This table provides data for the synthesis of general quinoxaline derivatives to illustrate the efficiency of microwave-assisted synthesis. Specific data for this compound under microwave conditions is limited in the literature, but similar efficiency is expected.
Table 2: Solvent-Free Grinding Synthesis of 1,4-Dihydroquinoxaline-2,3-dione Derivatives [1]
| Entry | o-Phenylenediamine Derivative | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | 15 | 95 |
| 2 | 4-Methyl-1,2-phenylenediamine | 20 | 92 |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | 20 | 94 |
| 4 | 4-Chloro-1,2-phenylenediamine | 30 | 90 |
| 5 | 4-Nitro-1,2-phenylenediamine | 45 | 85 |
Applications in Drug Development: Targeting Signaling Pathways
Quinoxaline derivatives are recognized as privileged scaffolds in drug discovery, particularly in the development of anticancer agents.[5] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the EGFR, VEGFR-2, and PI3K/Akt/mTOR pathways.[6][7][8]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[6] Overactivation of this pathway is a common feature in many cancers. Quinoxaline derivatives have been shown to act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascade.[9][10]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Quinoxaline derivatives can inhibit VEGFR-2, thereby blocking the pro-angiogenic signals.[11]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers. Certain quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR.[12]
Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The microwave-assisted synthesis of this compound derivatives represents a rapid, efficient, and environmentally benign approach for obtaining these valuable compounds. The detailed protocols and compiled data in this document provide a solid foundation for researchers to explore the synthesis and biological activities of this important class of heterocyclic compounds. The potential of these derivatives to inhibit critical signaling pathways underscores their promise in the development of novel therapeutics, particularly in the field of oncology.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 8. rjptonline.org [rjptonline.org]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 2,3-Dihydroxyquinoxaline in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2,3-Dihydroxyquinoxaline and its derivatives, particularly the potent AMPA/kainate receptor antagonist 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), in neuroprotective research. This document outlines the underlying mechanisms of action, provides detailed protocols for key in vitro and in vivo experiments, and presents quantitative data from relevant studies.
Introduction
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a key mechanism in various neurodegenerative diseases and ischemic stroke. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors play a crucial role in mediating fast excitatory neurotransmission. Their excessive activation leads to a massive influx of Ca²⁺, triggering a cascade of neurotoxic events including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways.
This compound (DHQ) and its derivatives have emerged as a promising class of compounds for neuroprotection due to their ability to competitively antagonize AMPA and kainate receptors. By blocking these receptors, DHQ analogues can mitigate the detrimental effects of excessive glutamate stimulation, thereby preserving neuronal integrity. This document focuses on the application of these compounds, with a particular emphasis on NBQX, a well-characterized and potent neuroprotective agent.
Mechanism of Action: AMPA/Kainate Receptor Antagonism
This compound derivatives, such as NBQX, act as competitive antagonists at the glutamate binding site of AMPA and kainate receptors. This prevents the binding of glutamate, thereby inhibiting the opening of the ion channel and the subsequent influx of Na⁺ and Ca²⁺ ions. This action is critical in preventing the downstream neurotoxic cascade initiated by excessive glutamate receptor activation.
Quantitative Data Summary
The following tables summarize the neuroprotective efficacy of NBQX from various preclinical studies.
Table 1: In Vivo Neuroprotective Efficacy of NBQX
| Animal Model | Insult | NBQX Dose | Administration Route | Outcome Measure | Result |
| Rat | AMPA-induced striatal lesion | 25 nmol (co-injection) | Intrastriatal | Enzyme activity (Choline Acetyltransferase & Glutamate Decarboxylase) | ~71% protection |
| Rat | Kainate-induced striatal lesion | 25 nmol (co-injection) | Intrastriatal | Enzyme activity (Choline Acetyltransferase & Glutamate Decarboxylase) | ~47.5% protection |
| Rat | Kainate-induced striatal lesion | 40 nmol (co-injection) | Intrastriatal | Enzyme activity (Choline Acetyltransferase & Glutamate Decarboxylase) | ~65% protection |
| Rat | Permanent focal ischemia (MCAO) | 40, 60, or 100 mg/kg | Intravenous | Infarct size reduction | Substantial reduction |
Table 2: In Vitro Activity of NBQX
| Assay | Receptor Target | IC₅₀ Value | Reference |
| Radioligand Binding | AMPA Receptor | 0.15 µM | |
| Radioligand Binding | Kainate Receptor | 4.8 µM |
Experimental Protocols
In Vitro Neuroprotection Assay: AMPA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes how to assess the neuroprotective effects of this compound derivatives against AMPA-induced excitotoxicity in primary rat cortical neuron cultures.
Materials:
-
Pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
AMPA
-
This compound derivative (e.g., NBQX)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Preparation of Culture Plates:
-
Coat sterile 96-well plates with 10 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Coat with 5 µg/mL laminin in PBS for at least 2 hours at 37°C before use.
-
-
Primary Cortical Neuron Isolation and Culture:
-
Euthanize a pregnant E18 rat and dissect the embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold dissection medium (e.g., Hibernate-E).
-
Mince the cortical tissue and incubate with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with DMEM/F12 containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Plate the neurons onto the pre-coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium. Continue to culture for 7-10 days in vitro (DIV).
-
-
Induction of Excitotoxicity and Treatment:
-
At DIV 7-10, pre-treat the neurons with various concentrations of the this compound derivative (e.g., NBQX dissolved in DMSO and diluted in culture medium) for 1 hour.
-
Induce excitotoxicity by adding AMPA to a final concentration of 25-100 µM.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
Measure cell viability using either the MTT or LDH assay according to the manufacturer's instructions.
-
For the MTT assay, absorbance is read at 570 nm.
-
For the LDH assay, absorbance is read at 490 nm.
-
Calculate the percentage of neuroprotection relative to the AMPA-treated control group.
-
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a model of focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound derivatives.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 silicone-coated nylon monofilament
-
This compound derivative (e.g., NBQX)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Saline
Protocol:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure (Intraluminal Filament Model):
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce a 4-0 silicone-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
-
Drug Administration:
-
Administer the this compound derivative (e.g., NBQX at 30 mg/kg) or vehicle (saline) intravenously or intraperitoneally at the time of occlusion or at a specified time post-occlusion.
-
-
Assessment of Infarct Volume:
-
At 24 or 48 hours post-MCAO, euthanize the rat and remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of TTC in saline for 30 minutes at 37°C.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Histological Assessment of Neuroprotection: Cresyl Violet Staining
This protocol is used to visualize neuronal morphology and assess neuronal loss in brain sections from in vivo studies.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Cresyl violet acetate (B1210297) solution (0.1%)
-
Ethanol (B145695) (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Protocol:
-
Section Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections through xylene and a graded series of ethanol to water.
-
For frozen sections, bring to room temperature.
-
-
Staining:
-
Immerse the slides in 0.1% cresyl violet solution for 5-10 minutes.
-
Briefly rinse in distilled water.
-
Differentiate the sections in 95% ethanol with a few drops of acetic acid until the neuropil is pale and the Nissl substance in the neurons is distinct and purple.
-
Dehydrate the sections through 100% ethanol and clear in xylene.
-
-
Mounting:
-
Coverslip the sections using a xylene-based mounting medium.
-
-
Analysis:
-
Examine the sections under a light microscope.
-
Assess neuronal loss and damage in the region of interest (e.g., striatum or cortex) by comparing the number and morphology of stained neurons between treatment groups.
-
Visualizations
Caption: Mechanism of action of this compound derivatives.
Caption: In vitro neuroprotection experimental workflow.
Caption: Signaling pathway of AMPA receptor-mediated excitotoxicity.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dihydroxyquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the 2,3-Dihydroxyquinoxaline product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound product?
A1: Common impurities can originate from starting materials, side reactions, or solvents used during synthesis and workup. These may include:
-
Unreacted Starting Materials: Such as o-phenylenediamine (B120857) and oxalic acid derivatives.
-
Side-Products: By-products from unintended reactions, such as products from the self-condensation of starting materials or decarboxylated analogues.[1]
-
Colored Impurities: Often polymeric or degradation products formed during the reaction, leading to a discolored product (e.g., yellow or brown).[2]
-
Residual Solvents: Solvents used in the reaction or initial purification steps that are not completely removed.[3]
Q2: What is a general recommended procedure for purifying this compound?
A2: A general approach involves recrystallization, leveraging the compound's low solubility in most common solvents at room temperature but higher solubility in specific solvents at elevated temperatures.[4][5][6] Due to its high melting point (>300°C) and polarity, column chromatography is also a viable but potentially more complex option.[7]
A typical purification workflow is as follows:
Q3: How can I assess the purity of my this compound product?
A3: The purity of the final product can be determined using several analytical techniques:
-
Melting Point (MP): A sharp melting point above 300°C indicates high purity.[8] Impurities will typically cause a broader melting range at a lower temperature.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity, with a highly pure sample showing a single major peak. A purity of ≥98% is common for commercially available products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities by the presence of unexpected signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product (162.15 g/mol ) and helps in identifying the mass of any impurities.[2]
Troubleshooting Guide
Q: My this compound product is discolored (e.g., brown or yellow). How can I remove the colored impurities?
A: Discoloration is typically due to polymeric by-products or oxidation. Recrystallization is the most effective method to address this.
Experimental Protocol: Recrystallization
-
Solvent Selection: this compound is very soluble in N,N-Dimethylformamide (DMF) and sparingly soluble in glacial acetic acid.[4] These are good candidates for recrystallization.
-
Dissolution: Place the crude, discolored product in an Erlenmeyer flask. Add a minimal amount of DMF or glacial acetic acid. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Charcoal Treatment (Optional): If the solution is still highly colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold solvent in which the product is insoluble, such as cold methanol or water, to remove any remaining soluble impurities.
-
Drying: Dry the purified white to off-white crystals under high vacuum.
| Solvent System | Temperature | Expected Outcome |
| N,N-Dimethylformamide (DMF) | 100-120 °C | High recovery, effective color removal |
| Glacial Acetic Acid | 100-118 °C | Good for removing less polar impurities |
Q: My NMR/LC-MS analysis shows the presence of starting materials. What is the best way to remove them?
A: The presence of starting materials like o-phenylenediamine or oxalic acid indicates an incomplete reaction or inefficient initial workup. Both recrystallization and column chromatography can be effective.
Method 1: Recrystallization Follow the protocol described above. The solubility differences between the product and the starting materials in the chosen solvent system should allow for separation. For instance, o-phenylenediamine has different solubility characteristics than the highly polar this compound and may remain in the mother liquor upon cooling.
Method 2: Column Chromatography This method is suitable for separating compounds based on their polarity.[7][10][11] Given the polar nature of this compound, a polar stationary phase like silica (B1680970) gel is appropriate.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent and pack it into a chromatography column.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a highly polar solvent (like DMF) or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a solvent system of appropriate polarity. A gradient elution, starting with a less polar solvent and gradually increasing polarity, is often effective. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Analyze the collected fractions (e.g., by TLC or LC-MS) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Stationary Phase | Example Eluent System (Mobile Phase) | Separation Principle |
| Silica Gel (SiO₂) | Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 95:5) | More polar compounds (like the product) will elute later than less polar impurities. |
| Alumina (Al₂O₃), neutral | Ethyl Acetate (EtOAc) / Hexane gradient | Useful if the compound is sensitive to the acidic nature of silica gel. |
Q: My final product contains residual solvent. How can I remove it?
A: Residual solvents are common impurities that can often be removed by proper drying techniques.[3]
Troubleshooting Steps:
-
High-Vacuum Drying: Place the product in a vacuum oven. Drying at an elevated temperature (e.g., 60-80°C) under high vacuum for an extended period (12-24 hours) is usually effective for removing common organic solvents.
-
Trituration/Washing: If vacuum drying is insufficient, you can perform trituration. This involves stirring the solid product as a suspension in a solvent in which it is completely insoluble (e.g., diethyl ether or hexane). This process can help "wash" away the trapped solvent. Afterwards, filter the solid and dry it again under high vacuum.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. This compound | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 2,3-Dihydroxyquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-dihydroxyquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing this compound is the condensation reaction between an o-phenylenediamine (B120857) and a two-carbon synthon, typically oxalic acid or diethyl oxalate (B1200264).[1] This method is widely used due to the ready availability and low cost of the starting materials.
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Low yields in this compound synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or an inadequate catalyst.
-
Impure starting materials: The presence of impurities in the o-phenylenediamine or oxalic acid/diethyl oxalate can lead to the formation of side products, consuming the reactants and lowering the yield of the desired product.[2][3]
-
Side reactions: Competing reactions, such as the formation of benzimidazoles or oxidation of the starting materials, can reduce the overall yield.[2][3]
-
Product loss during workup: Significant amounts of the product may be lost during filtration, washing, or purification steps.
Q3: I am observing colored impurities in my final product. What is the likely cause and how can I prevent this?
A3: The formation of colored impurities is often due to the oxidation of the o-phenylenediamine starting material, which can lead to the formation of highly colored and fluorescent compounds like 2,3-diaminophenazine.[3] To minimize this, it is recommended to use freshly purified o-phenylenediamine and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Q4: What are the best practices for purifying crude this compound?
A4: The most common and effective method for purifying solid this compound is recrystallization.[4] A common solvent for recrystallization is a dilute sodium hydroxide (B78521) solution followed by acidification with a dilute acid, or recrystallization from hot ethanol.[4] For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel can be employed.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides systematic approaches to resolve them.
Issue 1: Formation of Benzimidazole (B57391) Side Products
-
Observation: Presence of a significant amount of a benzimidazole byproduct in the reaction mixture, confirmed by analytical techniques such as NMR or LC-MS.
-
Cause: This side reaction is particularly common if there are aldehyde impurities in the starting materials. The o-phenylenediamine can react with aldehydes to form benzimidazole derivatives.[4]
-
Solutions:
-
Purify Starting Materials: Ensure the diethyl oxalate or oxalic acid is free from aldehyde impurities. Recrystallization or distillation of the starting materials may be necessary.
-
Control Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the desired quinoxaline (B1680401) product over the benzimidazole side reaction.[4]
-
Issue 2: Formation of N-Oxide Impurities
-
Observation: Detection of quinoxaline N-oxides in the product mixture.
-
Cause: Unintended oxidation of the nitrogen atoms in the quinoxaline ring can occur if oxidizing agents are present in the reaction mixture or during workup.[3] This can be due to peroxide impurities in solvents or exposure to air at elevated temperatures.
-
Solutions:
-
Use Freshly Distilled Solvents: To remove peroxide impurities, it is advisable to use freshly distilled solvents, especially for ethers like THF or dioxane.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the product, particularly during prolonged heating.[3]
-
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline *
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | No Catalyst | 25 | 22.2 |
| 2 | ZnCl₂ | 15 | 93 |
| 3 | CoCl₂ | 20 | 70 |
| 4 | Ni(OAc)₂ | 20 | 78 |
| 5 | Oxalic Acid | 10 | 81 |
*Data from a study on the sonochemical synthesis of 2,3-diphenylquinoxaline, which can provide insights into catalyst efficiency for similar quinoxaline syntheses.[5]
Table 2: Influence of Solvent on the Synthesis of 2,3-Diphenylquinoxaline *
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 2 | 85 |
| 2 | Methanol | 3 | 80 |
| 3 | Acetonitrile | 4 | 75 |
| 4 | Dichloromethane | 5 | 70 |
| 5 | Toluene | 5 | 65 |
| 6 | Water | 6 | 60 |
*Data from a study on the synthesis of 2,3-diphenylquinoxaline, illustrating the impact of solvent choice on reaction efficiency.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Solvent-Free Grinding
This method is an environmentally friendly approach that avoids the use of solvents.[7]
-
Reactant Mixture: In a mortar, thoroughly grind a mixture of o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g) with a pestle at room temperature in an open atmosphere.
-
Melt Formation: Continue grinding until the mixture turns into a melt.
-
Reaction Completion: Continue to grind the mixture occasionally for 5-10 minutes.
-
Purification: Crystallize the resulting solid from water to obtain the pure product.
Protocol 2: General Procedure for Minimizing Side Reactions
-
Starting Material Purification: Purify o-phenylenediamine by recrystallization from an ethanol/water mixture or by sublimation. Purify oxalic acid or diethyl oxalate by recrystallization.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the purified o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Slowly add a solution of purified oxalic acid or diethyl oxalate (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid with cold solvent.
-
Purification: Recrystallize the crude product as described in the FAQs.
Visualizations
Diagram 1: Synthesis Pathway and Side Reactions
Caption: Main synthesis pathway of this compound and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 2,3-Dihydroxyquinoxaline by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-dihydroxyquinoxaline by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Recovered Crystals | 1. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. 2. The compound is highly soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization occurred during hot filtration. 4. Incomplete transfer of crystals during filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] 2. Select a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.[1] 3. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[2][3] 4. Rinse the flask with a small amount of the cold mother liquor to transfer all the crystals to the filter. |
| Presence of Colored Impurities in the Final Product | 1. Formation of colored byproducts during the synthesis. 2. Oxidation of the product or starting materials. 3. Impurities trapped within the crystal lattice. | 1. Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.[1] Use charcoal sparingly as it can also adsorb the desired product. 2. Conduct the synthesis and purification under an inert atmosphere if the compounds are sensitive to oxidation.[1] 3. Ensure slow cooling of the solution to allow for the formation of a pure crystal lattice, which is less likely to trap impurities.[1] |
| "Oiling Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The crude product is highly impure, leading to a significant depression of the melting point. 3. The solution is excessively supersaturated. | 1. Choose a solvent with a lower boiling point. 2. Consider a preliminary purification step, such as column chromatography, before recrystallization.[3] 3. Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly. Seeding with a pure crystal can also promote proper crystallization.[3] |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently supersaturated because too much solvent was used. 2. The cooling process is not cold enough to induce crystallization. | 1. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. 2. If crystals do not form at room temperature, cool the flask in an ice bath.[1] 3. If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 4. Add a "seed crystal" of pure this compound to the solution to initiate crystallization.[3] |
| Difficulty in Separating Product from Starting Materials | 1. The starting materials and the product have very similar solubility profiles in the chosen solvent. | 1. Perform a second recrystallization using a different solvent system.[1] 2. If recrystallization is ineffective, purify the crude product by column chromatography before a final recrystallization step.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Based on its solubility profile, methanol (B129727) is a good starting solvent for the recrystallization of this compound as it is described as soluble in methanol.[4] Since it is practically insoluble in water, a mixed solvent system of methanol and water could also be effective.[4] A solvent screening is always recommended to determine the optimal solvent or solvent system for your specific sample.
Q2: How do I perform a solvent screen?
To perform a solvent screen, place a small amount of your crude this compound into several test tubes. Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage. Heat the test tubes; a suitable solvent will dissolve the compound completely at its boiling point. Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a large quantity of pure crystals.[3]
Q3: What are the common impurities in the synthesis of this compound?
Common impurities can include unreacted starting materials (such as o-phenylenediamine (B120857) and oxalic acid derivatives), byproducts from side reactions, and colored decomposition products. The exact impurity profile will depend on the synthetic route used.
Q4: Can I use a solvent mixture for recrystallization?
Yes, a two-solvent system can be very effective. This is typically used when no single solvent has the ideal solubility characteristics. The crude product is dissolved in a minimal amount of a hot "good" solvent (in which it is very soluble), and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a methanol/water system could be a good choice.
Q5: What is "seeding" and when should I use it?
Seeding is the process of adding a very small crystal of the pure compound to a supersaturated solution to initiate crystallization.[3] It is useful when crystals do not form spontaneously upon cooling. The seed crystal provides a template for the solute molecules to deposit onto, promoting the growth of larger crystals.
Data Presentation
The following table summarizes the expected outcome of a successful recrystallization of a quinoxalinone derivative, illustrating the improvement in purity and the typical yield.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Yellow to brown powder | Light yellow crystalline solid |
| Purity (by HPLC) | ~85-90% | >98% |
| Yield (%) | - | 75-85% |
| Solvent Used | - | Methanol or Ethanol |
This data is illustrative for a typical quinoxalinone derivative and may vary for this compound.[2]
The solubility of this compound in various solvents is summarized below:
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Very soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly soluble |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble |
[4]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of methanol to create a slurry. Heat the mixture on a hot plate with stirring. Add hot methanol in small portions until the solid just dissolves completely.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.[2][3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.[3]
Protocol 2: Two-Solvent Recrystallization of this compound (Methanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot methanol.
-
Addition of "Poor" Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot methanol until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Catalyst Screening for Efficient Quinoxaline Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalines, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). The following resources are designed to address common challenges and streamline your experimental workflow for efficient catalyst screening and synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxaline (B1680401) core structure?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3][4][5] This method is widely used due to its simplicity and the ready availability of the starting materials.[3]
Q2: What are the typical challenges encountered with the traditional condensation method for quinoxaline synthesis?
Traditional synthesis protocols often face several challenges, including:
-
Low yields: The reaction may not proceed to completion.[3]
-
Long reaction times: Many classical procedures require prolonged heating or refluxing.[3][6]
-
Harsh reaction conditions: The use of high temperatures and strong acid catalysts can lead to the degradation of sensitive starting materials or products.[1][3][6][7]
-
Formation of side products: Undesired side reactions can complicate the purification process.[1][3]
-
Use of toxic solvents: Many protocols employ hazardous organic solvents.[3]
Q3: How can I improve the yield and efficiency of my quinoxaline synthesis?
Modern approaches focus on the use of efficient catalysts to overcome the limitations of traditional methods. The choice of catalyst is crucial for both yield and reaction time.[1] Consider screening different types of catalysts, such as:
-
Heterogeneous Catalysts: These are often recyclable and effective under mild conditions. Examples include alumina-supported heteropolyoxometalates and phosphate-based catalysts.[1][6]
-
Homogeneous Catalysts: Iodine, copper, and nickel catalysts have proven effective.[1][8]
-
Organocatalysts: Camphor sulfonic acid and phenol (B47542) are metal-free options.[1][3]
-
Nanocatalysts: Offer high efficiency and reusability.[9][10]
Microwave-assisted synthesis and the use of green solvents like water or ethanol (B145695) can also significantly reduce reaction times and improve yields.[1][3][6]
Q4: What are the advantages of using heterogeneous catalysts for quinoxaline synthesis?
Heterogeneous catalysts offer several advantages, including:
-
Ease of separation: They can be easily removed from the reaction mixture by filtration.[11]
-
Reusability: Many heterogeneous catalysts can be recovered and reused multiple times without a significant loss of activity.[6][11]
-
Greener synthesis: Their use often aligns with the principles of green chemistry by reducing waste.[6]
Troubleshooting Guides
Problem 1: Low Yield of Quinoxaline Product
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Employ milder reaction conditions. Many modern catalysts are effective at room temperature, which can reduce side reactions.[1] |
| Substituent Effects | For electron-poor substrates (e.g., with nitro groups), consider using more forcing conditions or highly active catalytic systems.[1] |
| Inefficient Catalysis | Screen a variety of catalysts (heterogeneous, homogeneous, organocatalysts) to find the most effective one for your specific substrates.[1] |
| Incomplete Reaction | Increase the reaction time or consider gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] |
| Poor Quality Starting Materials | Use freshly purified o-phenylenediamine (B120857), as it can be susceptible to air oxidation.[1][2] |
Problem 2: Formation of Side Products and Impurities
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Acid-catalyzed Side Reactions | Minimize the acidity of the reaction medium or use a catalyst that operates under neutral or basic conditions.[1] |
| Formation of Benzimidazoles | This is common when an aldehyde impurity is present. Purify the 1,2-dicarbonyl starting material to remove any aldehyde impurities.[4] |
| Formation of Quinoxaline N-oxides | This can occur if oxidizing agents are present. Use freshly distilled solvents and consider running the reaction under an inert atmosphere.[4] |
| Double Substitution | When using substrates like 2,3-dichloroquinoxaline, careful control of stoichiometry and reaction conditions is necessary to achieve mono-substitution.[1] |
Problem 3: Difficulty in Product Purification
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Presence of Closely Related Impurities | Recrystallization is a highly effective method for purifying solid quinoxaline products. Ethanol is a commonly used solvent.[4] |
| Separation of Regioisomers | For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard technique.[2][4] |
| Product Solubility Issues | Careful selection of a suitable solvent system for crystallization or chromatography is key to successful purification.[2] |
Data Presentation: Catalyst Performance in Quinoxaline Synthesis
The following table summarizes the performance of various catalytic systems for the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil.
| Catalyst | Catalyst Loading | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Bentonite Clay K-10 | 2.5 g / mmol reactant | Ethanol | Room Temp | 20 min | ~95% | [12] |
| Alumina-Supported Molybdophosphovanadate (AlCuMoVP) | 100 mg / mmol reactant | Toluene | Room Temp | 120 min | ~92% | [7][12] |
| Cerium (IV) Ammonium Nitrate (CAN) | Catalytic amount | Water | Not Specified | Not Specified | High | [10][12] |
| Phenol | 20 mol% | Ethanol:Water (7:3) | Room Temp | Short | High | [12] |
| Iodine | 20 mol% | DMSO | Not Specified | Not Specified | High | [12][13] |
| TiO2-Pr-SO3H | 10 mg | Ethanol | Room Temp | 10 min | 95% | [6][14] |
| Zinc Triflate | 0.2 mmol | Acetonitrile | Room Temp | - | 85-91% | [14] |
| Hexafluoroisopropanol (HFIP) | 5 mol% | - | Room Temp | 20 min | 95% | [14] |
Experimental Protocols
General Procedure for Catalyst Screening in Quinoxaline Synthesis:
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, toluene, or water), add the catalyst (specified loading).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if using a heterogeneous catalyst, separate it by filtration.
-
Work up the reaction mixture. This may involve adding water to precipitate the product or extracting with an organic solvent.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Mandatory Visualizations
Caption: General experimental workflow for quinoxaline synthesis and catalyst screening.
Caption: Troubleshooting workflow for addressing low yields in quinoxaline synthesis.
Caption: Logical workflow for selecting a suitable catalyst for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. soc.chim.it [soc.chim.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: o-Phenylenediamine (OPD) Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of o-phenylenediamine (B120857) (OPD) during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Why is o-phenylenediamine so susceptible to oxidation?
A1: o-Phenylenediamine is an aromatic amine, a class of compounds known for their sensitivity to oxidation. The two amino groups on the benzene (B151609) ring are electron-donating, which increases the electron density of the aromatic system and makes it more susceptible to attack by oxidizing agents.[1] Exposure to air (oxygen), light, and certain metal ions can trigger oxidation.[1][2][3][4] The pure compound exists as colorless crystals, but upon exposure to air and light, it darkens to a brownish-yellow or sandy brown solid due to the formation of oxidized products.[4]
Q2: What are the primary products of OPD oxidation?
A2: The main oxidation product of o-phenylenediamine is 2,3-diaminophenazine (DAP), a colored and highly fluorescent compound.[2][3][5][6] Under certain conditions, particularly in the presence of catalysts like gold nanoparticles or during electrochemical oxidation, OPD can also form a mixture of polymerized molecules (polyOPDs).[7][8] This polymerization can sometimes interfere with analytical assays that rely on the colorimetric signal of DAP.[7][8]
Q3: How can I visually identify OPD oxidation?
A3: The most immediate indicator of OPD oxidation is a color change. Pure OPD is colorless or faintly yellow.[4][9] As it oxidizes, the solution or solid will turn yellow, then orange-brown, and can eventually become deep red or nearly black depending on the extent of oxidation and polymerization.[6][9][10] The formation of the oxidized product, DAP, results in a distinct yellow color with a maximum absorbance (λmax) around 425-455 nm.[7][11]
Q4: What general precautions should be taken to prevent oxidation during storage?
A4: To ensure the stability of o-phenylenediamine, it should be stored in a cool (2–8 °C), dark place, protected from light and moisture.[6] It is often supplied in brown bottles to minimize light exposure.[1] For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[12]
Troubleshooting Guide for OPD Synthesis
Q1: My reaction mixture turned dark brown immediately after adding the reagents. What happened and can I salvage it?
A1: A rapid color change to dark brown or red suggests significant oxidation occurred at the start of the reaction. This is often caused by the presence of atmospheric oxygen, residual oxidizing agents, or metal contaminants.
-
Immediate Action : If possible, immediately purge the reaction vessel with an inert gas like argon or nitrogen to prevent further oxidation.
-
Troubleshooting Steps :
-
Inert Atmosphere : Ensure your reaction setup is properly purged and maintained under a positive pressure of an inert gas throughout the entire process.[13]
-
Solvent Purity : Use freshly distilled or degassed solvents to remove dissolved oxygen.
-
Reagent Quality : Verify that none of your starting materials have degraded or contain oxidizing impurities.
-
-
Salvage : Salvaging the product depends on the scale and stability of your desired compound. It is often better to restart the reaction with stricter anaerobic conditions. If you must proceed, you will likely face a challenging purification process to remove the colored oxidation products.
Q2: My final product is off-color (yellow/brown) after purification. How can I remove the oxidation byproducts?
A2: A colored final product indicates the presence of oxidized OPD impurities. The choice of purification method depends on the properties of your desired product.
-
Recrystallization : This is effective if your product has different solubility characteristics than the oxidized impurities. Dissolving the crude product in hot water or an appropriate solvent, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite), and treating with activated charcoal can help decolorize the solution before cooling to crystallize the purified product.[9]
-
Column Chromatography : If your product has a different polarity than the polar, colored impurities, column chromatography can be an effective separation technique.[13][14]
-
Acid Wash (Liquid-Liquid Extraction) : Since OPD and its oxidized forms are basic, you can wash an organic solution of your product with a dilute acid (e.g., HCl). The basic impurities will be protonated and move into the aqueous layer, which can then be separated.[14] This method is only suitable if your desired product is not basic and remains in the organic phase.[15]
Q3: The reaction seems to stop before completion, and I notice a color change. Could oxidation be inhibiting the reaction?
A3: Yes, the formation of oxidation products can potentially interfere with catalytic cycles or react with sensitive reagents, leading to a stalled reaction.
-
Monitor with TLC/GC-MS : Continuously monitor the reaction progress.[13] If you observe the appearance of new, colored spots on a TLC plate that coincide with the reaction slowing, oxidation is a likely culprit.
-
Add an Antioxidant/Reducing Agent : In some cases, adding a small quantity of a mild reducing agent or antioxidant can prevent the accumulation of inhibitory oxidation products. Sodium hydrosulfite is a common choice during workup and purification.[9]
-
Re-evaluate Conditions : Ensure the reaction temperature is not too high, as higher temperatures can accelerate oxidation.[7] Also, confirm that all reagents are of high purity and that the inert atmosphere is maintained.
Experimental Protocols
Protocol 1: Synthesis of o-Phenylenediamine via Catalytic Hydrogenation
This protocol describes the reduction of o-nitroaniline to o-phenylenediamine using a palladium-on-carbon catalyst, a method that requires careful control to prevent oxidation of the product.[13]
-
Vessel Preparation : Add o-nitroaniline and a 5% palladium-on-carbon catalyst to a high-pressure reaction kettle.
-
Inerting : Purge the kettle thoroughly with nitrogen, followed by hydrogen gas, to remove all oxygen.
-
Reaction : Heat the mixture to 110°C and pressurize with hydrogen to 1.0 MPa. Maintain the reaction for 7-8 hours, monitoring for completion.
-
Workup : After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.
-
Filtration : Filter the reaction mixture to recover the catalyst. The filtrate contains the o-phenylenediamine product.
-
Purification : To prevent oxidation during concentration, a small amount of sodium hydrosulfite (2-3 g) can be added to the filtrate.[9] Concentrate the solution under reduced pressure. Cool the concentrate in an ice-salt bath to induce crystallization. Collect the crystals, wash with a small volume of ice water, and dry in a vacuum desiccator.[9]
Protocol 2: Purification of Oxidized o-Phenylenediamine by Recrystallization
This protocol is for purifying crude OPD that has become discolored due to oxidation.
-
Dissolution : Dissolve the crude, colored o-phenylenediamine in hot water (approx. 150–175 mL for 40-50 g of product).[9]
-
Decolorization : Add 1–2 g of sodium hydrosulfite to the hot solution to reduce colored impurities.[9] Then, add a small amount of decolorizing activated charcoal.
-
Hot Filtration : Filter the hot solution by suction to remove the charcoal and any insoluble impurities.
-
Crystallization : Cool the colorless filtrate thoroughly in an ice-salt mixture to induce the crystallization of pure o-phenylenediamine.[9]
-
Isolation : Filter the colorless crystals by suction, wash with a small amount of ice-cold water (10–15 mL), and dry in a vacuum desiccator. The purified product should be colorless and melt at 99–101°C.[9]
Quantitative Data Summary
The rate of OPD oxidation can be influenced by several factors, including the presence of catalysts, oxidants, and temperature. While specific degradation rates under synthesis conditions are not widely published, kinetic studies in analytical contexts provide insight.
| Parameter | Condition | Observation | Rate Constant (k) | Reference |
| Catalyst | Gold Nanoparticles (AuNPs) with Cu²⁺ | Real-time monitoring of OPD oxidation via SERS. | 0.059 min⁻¹ | [16] |
| Oxidant | H₂O₂ with MnFe₂O₄ catalyst | Catalytic oxidation to DAP monitored at 415 nm. | Follows Michaelis-Menten kinetics. | [11] |
| Temperature | 25 °C vs. 30 °C | Dimerization and polymerization of OPD show an inverse correlation dependent on temperature. | Not specified | [7] |
| Degradation | Fenton Reaction (H₂O₂ + Fe²⁺) | Degradation efficiency of 95.87% in 30 min. | Not specified | [17] |
Visualizations
Experimental Workflow for OPD Synthesis
Caption: General workflow for synthesizing OPD while minimizing oxidation.
Troubleshooting: Purification Method Selection
Caption: Decision tree for selecting a purification method.
OPD Oxidation Pathway
Caption: Simplified pathway of OPD oxidation to DAP and polymers.
References
- 1. osha.gov [osha.gov]
- 2. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How To [chem.rochester.edu]
- 16. Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydroxyquinoxaline
Welcome to the technical support center for the synthesis of 2,3-Dihydroxyquinoxaline (also known as quinoxaline-2,3-dione). This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the cyclocondensation reaction between o-phenylenediamine (B120857) and a two-carbon synthon, typically oxalic acid or diethyl oxalate.[1] This method is widely used due to the ready availability and low cost of the starting materials.[2] For larger-scale synthesis, green chemistry approaches such as solvent-free grinding are gaining attention due to their efficiency and reduced environmental impact.[3]
Q2: I am planning to scale up the synthesis. What are the critical parameters to consider?
When scaling up the synthesis of this compound, several factors become critical:
-
Heat Management: The condensation reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent overheating, which can lead to the decomposition of starting materials like oxalic acid and the formation of side products.[4]
-
Mixing: Ensuring homogeneous mixing of the reactants is vital for consistent reaction progress and to avoid localized overheating.
-
Reaction Kinetics: Understanding the reaction kinetics will help in optimizing the reaction time and temperature for a larger batch size.[5]
-
Purification: The poor solubility of this compound in many common organic solvents can make purification challenging on a large scale.[4] Recrystallization is the most effective method, and solvent selection is key.
Q3: What are the advantages of using microwave-assisted synthesis for this compound?
Microwave-assisted synthesis offers several benefits, including a significant reduction in reaction time from hours to minutes and often results in higher yields compared to conventional heating methods.[4][6] This technique provides rapid and uniform heating, leading to efficient cyclocondensation.[1]
Q4: Is a solvent-free synthesis method viable for large-scale production?
Yes, a solvent-free approach by grinding o-phenylenediamine and oxalic acid dihydrate at room temperature is a highly efficient and environmentally friendly method.[3] This method can minimize side product formation that might occur at higher temperatures.[4] For scaling up, this would require appropriate mechanical grinding equipment.
Troubleshooting Guide
Problem 1: Low Reaction Yield
Low yields are a common issue in the synthesis of this compound. The following workflow can help in troubleshooting this problem.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. tsijournals.com [tsijournals.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,3-Dihydroxyquinoxaline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2,3-Dihydroxyquinoxaline and its derivatives, focusing on their potential as anticancer, antibacterial, and antifungal agents. While extensive research has been conducted on various substituted quinoxaline (B1680401) compounds, data on the biological activity of the parent compound, this compound (also known as quinoxaline-2,3-dione), is limited in the available scientific literature. This guide, therefore, primarily focuses on a comparative analysis of its derivatives, for which significant experimental data exists.
Anticancer Activity
Quinoxaline derivatives have emerged as a promising class of compounds in cancer research, with many exhibiting potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Quantitative Data for Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of selected 2,3-disubstituted quinoxaline derivatives, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | [1] |
| Compound III | PC-3 (Prostate) | 4.11 | [1] |
| Compound 11 | MCF-7 (Breast) | 0.81 | [2] |
| Compound 13 | MCF-7 (Breast) | 2.91 | [2] |
| Compound 11 | HepG2 (Liver) | 1.23 | [2] |
| Compound 13 | HepG2 (Liver) | 0.95 | [2] |
| Compound 11 | HCT-116 (Colon) | 1.52 | [2] |
| Compound 13 | HCT-116 (Colon) | 1.88 | [2] |
| Tetrazolo[1,5-a]quinoxaline derivatives | MCF7 (Breast), NCIH460 (Lung), SF-268 (CNS) | Generally potent, some higher than doxorubicin | [3] |
| Compound 6k | Hela (Cervical), HCT-116 (Colon), MCF-7 (Breast) | 12.17 ± 0.9, 9.46 ± 0.7, 6.93 ± 0.4 | |
| Compound 14 | MCF-7 (Breast) | 2.61 | [4] |
| Compound 5 | HeLa (Cervical), SMMC-7721 (Hepatoma), K562 (Leukemia) | 0.126, 0.071, 0.164 | [4] |
| Compound 3 | Ty-82 (Leukemia), THP-1 (Leukemia) | 2.5, 1.6 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Visualizing the Anticancer Mechanism: VEGFR-2 Signaling Pathway
Many quinoxaline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like VEGFR-2, which is critical for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline derivatives.
Antibacterial Activity
Several 2,3-disubstituted quinoxaline derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria. One of the proposed mechanisms for their antibacterial action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.
Quantitative Data for Antibacterial Activity of Quinoxaline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6‐nitroquinoxaline‐2,3‐diol | Staphylococcus aureus | ≥ 125 | [5] |
| Compound 2d | Escherichia coli | 8 | [6] |
| Compound 3c | Escherichia coli | 8 | [6] |
| Compound 2d | Bacillus subtilis | 16 | [6] |
| Compound 3c | Bacillus subtilis | 16 | [6] |
| Compound 4 | Bacillus subtilis | 16 | [6] |
| Compound 6a | Bacillus subtilis | 16 | [6] |
| Unnamed Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 (majority of isolates) | [7] |
| Compound 25 | Staphylococcus aureus | 0.25 - 1 | [8] |
| Compound 31 | Staphylococcus aureus | 0.25 - 1 | [8] |
| Compound 25 | Enterococcus faecium | 0.25 - 1 | [8] |
| Compound 31 | Enterococcus faecium | 0.25 - 1 | [8] |
| Compound 25 | Enterococcus faecalis | 0.25 - 1 | [8] |
| Compound 31 | Enterococcus faecalis | 0.25 - 1 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the quinoxaline derivatives in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Visualizing the Antibacterial Mechanism: DNA Gyrase Inhibition
The inhibition of DNA gyrase by quinoxaline derivatives disrupts the process of DNA replication in bacteria, leading to cell death.
Caption: Mechanism of bacterial DNA gyrase inhibition by quinoxaline derivatives.
Antifungal Activity
Certain quinoxaline derivatives have also shown promise as antifungal agents. Their mechanism of action can involve the disruption of the fungal cell membrane integrity by inhibiting key enzymes in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Quantitative Data for Antifungal Activity of Quinoxaline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Pentacyclic compound 10 | Candida albicans | 16 | [6] |
| Pentacyclic compound 10 | Aspergillus flavus | 16 | [6] |
| 2,3-dimethylquinoxaline | Cryptococcus neoformans | 9 | [9] |
| 2,3-dimethylquinoxaline | Candida tropicalis | 1125 | [9] |
| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | More effective than Amphotericin B against most isolates | [10] |
| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | Higher efficacy than Amphotericin B | [10] |
| 3-hydrazinoquinoxaline-2-thiol | Candida parapsilosis | Higher efficacy than Amphotericin B | [10] |
| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Increased effectiveness after 24h | [11] |
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity is often determined using a broth microdilution method similar to the antibacterial MIC determination, with some modifications.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium (for yeasts) or other suitable broth
-
96-well microtiter plates
-
Fungal inoculum standardized by spectrophotometry or cell counting
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the quinoxaline derivatives in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal suspension from a fresh culture.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizing the Antifungal Mechanism: Ergosterol Biosynthesis Inhibition
By inhibiting enzymes in the ergosterol biosynthesis pathway, quinoxaline derivatives can disrupt the fungal cell membrane, leading to cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by quinoxaline derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinoxaline derivatives.
Caption: General workflow for the development of bioactive quinoxaline derivatives.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in drug discovery, exhibiting a broad spectrum of biological activities. The quantitative data and mechanistic insights presented in this guide highlight their potential as lead compounds for the development of novel anticancer, antibacterial, and antifungal agents. Further research, particularly focusing on structure-activity relationships and in vivo efficacy, is warranted to fully explore the therapeutic potential of this important class of heterocyclic compounds. The limited availability of biological data for the parent this compound underscores an area for future investigation to provide a more complete comparative analysis.
References
- 1. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 7. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Quinoxaline Derivatives
An objective evaluation of the antioxidant capacity of quinoxaline (B1680401) scaffolds, with a focus on providing a comparative framework for 2,3-Dihydroxyquinoxaline based on available data from its derivatives.
For Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct experimental validation of the antioxidant activity of this compound is limited in the currently available scientific literature. This guide provides a comparative analysis based on the reported antioxidant activities of structurally related quinoxaline derivatives to infer the potential activity of this compound and to offer a basis for further experimental investigation.
Quinoxaline derivatives are a class of heterocyclic compounds recognized for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Their potential as antioxidants has also been a subject of interest, with several studies investigating the radical scavenging capabilities of various substituted quinoxalines.[1][3] This guide compares the antioxidant performance of select quinoxaline derivatives against common antioxidant standards, supported by experimental data from in vitro assays.
Comparative Antioxidant Activity
The antioxidant capacity of chemical compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[4][5] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the reported antioxidant activities of various quinoxaline derivatives and standard antioxidants.
| Compound/Derivative | Assay | IC50 (µM) or % Inhibition | Reference Standard | IC50 of Standard (µM) | Source |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | DPPH | 283 - 325 (mM range for derivatives) | Quercetin | 33 | [6][7][8] |
| Quinoxaline Derivative (1G) | DPPH | Highest activity among tested quinoxalines | Ascorbic Acid | Not specified | [1][6] |
| Phenolic 3,5-dihydroxyl quinoxalinone derivative (4f) | DPPH | Most active in scavenging DPPH radical | Not specified | Not specified | [2] |
| Quercetin | DPPH | 33 | - | - | [7] |
| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 µg/mL | - | - | [9] |
| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 µg/mL | - | - | [9] |
| Caffeic Acid | ABTS | 1.59 ± 0.06 µg/mL | - | - | [9] |
| Rutin Hydrate | ABTS | 4.68 ± 1.24 µg/mL | - | - | [9] |
| Quercetin | ABTS | 1.89 ± 0.33 µg/mL | - | - | [9] |
| Kaempferol | ABTS | 3.70 ± 0.15 µg/mL | - | - | [9] |
Note: The data for the quinoxaline derivatives is presented as reported in the source literature. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Based on the available data for derivatives, it is plausible that the dihydroxy substitution on the quinoxaline core of this compound would confer antioxidant activity. The presence of hydroxyl groups is a key structural feature for radical scavenging in many phenolic antioxidants.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of antioxidant activity studies.
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[4] The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[10]
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 1 mM).[8]
-
Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or quercetin) are prepared.[6][7]
-
A specific volume of the DPPH solution is added to the test compound and standard solutions in a 96-well plate or cuvettes.[8]
-
The reaction mixture is incubated in the dark for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37 °C).[8]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[4][8]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured spectrophotometrically.[5]
Procedure:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[11] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or water) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 at 734 nm).[12]
-
Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.
-
A specific volume of the test compound or standard is added to the diluted ABTS•+ solution.
-
The absorbance is measured at a specific wavelength (e.g., 734 nm) after a defined incubation period.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
Visualizing Antioxidant Mechanisms and Workflows
Diagrams can aid in understanding the complex processes involved in antioxidant activity assessment.
Caption: A generalized workflow for screening the antioxidant activity of a test compound.
Caption: A simplified representation of the Hydrogen Atom Transfer (HAT) mechanism.
Conclusion
While direct quantitative data for the antioxidant activity of this compound remains to be established, the existing literature on related quinoxaline derivatives suggests a promising potential for radical scavenging activity. The presence of hydroxyl groups in the 2 and 3 positions of the quinoxaline ring is a strong indicator of potential antioxidant capacity. Further research employing standardized in vitro assays, such as the DPPH and ABTS methods detailed in this guide, is necessary to definitively characterize the antioxidant profile of this compound and to accurately compare its efficacy against other antioxidants. The experimental protocols and comparative data presented here offer a foundational framework for such future investigations.
References
- 1. banglajol.info [banglajol.info]
- 2. dadun.unav.edu [dadun.unav.edu]
- 3. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant potential study of some synthetic quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3- b ]quinoxaline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03108C [pubs.rsc.org]
- 8. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. youtube.com [youtube.com]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of quinoxaline derivatives as anticancer agents
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline (B1680401) scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1] In the field of oncology, quinoxaline derivatives are of significant interest, with numerous studies highlighting their potential as potent anticancer agents.[2][3][4][5][6] These compounds often exert their cytotoxic effects by inhibiting key players in cancer progression, such as protein kinases, or by inducing apoptosis.[7][8][9] This guide provides a comparative analysis of the in vitro anticancer activity of various quinoxaline derivatives, details the experimental protocols for their evaluation, and illustrates the key signaling pathways they modulate.
Comparative Anticancer Activity of Quinoxaline Derivatives
The in vitro cytotoxic efficacy of quinoxaline derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for selected quinoxaline derivatives from various studies, showcasing their activity spectrum across different cancer types.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene (B151609) sulfonamides | |||
| Compound VIId | HCT116 (Colon) | 7.8 | [7] |
| Compound VIIIa | HCT116 (Colon) | Promising Activity | [7] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [7] |
| Compound VIIIe | HCT116 (Colon) | 8.4 | [7] |
| Compound XVa | HCT116 (Colon) | 4.4 | [7] |
| Series 2: Novel Quinoxaline Derivatives | |||
| Compound 4a | Multiple | 3.21 - 4.54 | [10] |
| Compound 5 | Multiple | 3.21 - 4.54 | [10] |
| Compound 11 | Multiple | 0.81 - 2.91 | [10] |
| Compound 13 | Multiple | 0.81 - 2.91 | [10] |
| Series 3: Imidazo[1,2-a]quinoxaline-based inhibitors | |||
| Compound 1 | A549 (Lung) | 0.0027 | [11] |
| Compound 3 | MCF7 (Breast) | 0.0022 | [11] |
| Series 4: Quinoxaline Aryl Ethers | |||
| FQ | MDA-MB-231 (Breast) | < 16 | [12] |
| MQ | MDA-MB-231 (Breast) | < 16 | [12] |
| Series 5: Pyrrolo[3,2-b]quinoxaline-derivatives | |||
| Compound 8a | K-562 (Leukemia) | 0.031 | [13] |
| Compound 8b | K-562 (Leukemia) | < 0.010 | [13] |
Table 1: Comparative in vitro anticancer activity (IC50) of various quinoxaline derivatives against human cancer cell lines.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for generating reliable and comparable data in drug discovery. The following are detailed methodologies for key in vitro assays commonly employed in the evaluation of anticancer properties of quinoxaline derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/7-AAD Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalator that is excluded by viable cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
7-AAD staining solution
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating with the quinoxaline derivative for a specified time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Four populations can be distinguished: viable cells (Annexin V- / 7-AAD-), early apoptotic cells (Annexin V+ / 7-AAD-), late apoptotic/necrotic cells (Annexin V+ / 7-AAD+), and necrotic cells (Annexin V- / 7-AAD+).
Caspase-3/7 Activity Assay
Caspases are a family of protease enzymes playing essential roles in programmed cell death. Caspase-3 and -7 are key effector caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore, leading to a measurable increase in fluorescence.
Materials:
-
Treated and untreated cancer cells
-
Caspase-3/7 assay kit (containing a specific substrate like DEVD-AMC and lysis buffer)
-
Fluorometric plate reader
Procedure:
-
Plate cells in a 96-well plate and treat with the quinoxaline derivative to induce apoptosis.
-
After the treatment period, add the caspase-3/7 assay reagent, which includes the cell lysis agent and the caspase substrate, directly to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader with excitation and emission wavelengths appropriate for the released fluorophore (e.g., excitation at 360 nm and emission at 460 nm for AMC).
-
The fluorescence intensity is directly proportional to the caspase-3/7 activity.
Signaling Pathways and Experimental Workflows
Quinoxaline derivatives often exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Understanding these pathways is vital for rational drug design and development.
Many quinoxaline derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. The following diagrams illustrate the simplified signaling pathways of three such RTKs: VEGFR, EGFR, and c-Met.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. c-MET [stage.abbviescience.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benthamdirect.com [benthamdirect.com]
A Comparative Guide to Quinoxalinone Derivatives in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of the efficacy of various quinoxalinone derivatives, supported by experimental data from recent studies. We delve into their mechanisms of action, present quantitative data on their cytotoxic activities, and provide detailed experimental protocols for key assays.
Mechanisms of Action
Quinoxalinone derivatives exert their anticancer effects through diverse mechanisms, primarily by targeting key cellular pathways involved in cancer cell proliferation, survival, and metastasis. The most prominent mechanisms include:
-
Kinase Inhibition: A significant number of quinoxalinone compounds act as inhibitors of various protein kinases crucial for cancer cell signaling. Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are pivotal in tumor angiogenesis and cell growth.[1][2] By competitively binding to the ATP-binding sites of these kinases, quinoxalinone derivatives can effectively block downstream signaling pathways.[1][2]
-
Topoisomerase II Inhibition: Certain quinoxalinone derivatives function as topoisomerase II inhibitors. These agents stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequently triggering apoptotic cell death.[3]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, often at the G2/M phase.[1] These effects are frequently downstream consequences of the primary mechanism of action, such as kinase or topoisomerase inhibition.
Comparative Efficacy of Quinoxalinone Derivatives
The following tables summarize the in vitro anticancer activity of various quinoxalinone derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amide Derivatives | Compound XVa | HCT116 (Colon) | 4.4 | [1] |
| MCF-7 (Breast) | 5.3 | [1] | ||
| Compound VIIIc | HCT116 (Colon) | 2.5 | [1] | |
| MCF-7 (Breast) | 9 | [1] | ||
| Sulfonamide Derivatives | (quinoxalin-2-yl)benzene sulphonamide | HepG2 (Liver) | Potent Activity | [1] |
| Urea Derivatives | Quinoxaline-bisarylurea | - | Anti-tumor Activity | [1] |
| Imidazo[1,2-a]quinoxaline Derivatives | - | - | Potent Anticancer Activity | [1] |
| Pyrrolo[3,2-b]quinoxaline Derivatives | Compound 8a | K562 (Leukemia) | High Anti-proliferative Activity | |
| Compound 8b | K562 (Leukemia) | High Anti-proliferative Activity | ||
| Quinoxaline–arylfuran Derivatives | QW12 | HeLa (Cervical) | 10.58 | [4] |
| PC3 (Prostate) | 11.23 | [4] | ||
| A549 (Lung) | 20.57 | [4] | ||
| HCT116 (Colon) | 12.67 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity.
Materials:
-
96-well plates
-
Quinoxalinone derivatives (dissolved in DMSO)
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Quinoxalinone derivatives
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are negative for both Annexin V-FITC and PI; early apoptotic cells are positive for Annexin V-FITC and negative for PI; late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Quinoxalinone derivatives
-
Cancer cell lines
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the quinoxalinone derivatives.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizing the Mechanisms
To better understand the intricate processes affected by quinoxalinone derivatives, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Experimental workflow for evaluating anticancer efficacy.
References
Quinoxaline Derivatives: A Comparative Guide for In Vitro Drug Discovery
An objective comparison of the performance of various quinoxaline (B1680401) derivatives in anticancer, antimicrobial, and enzyme inhibition assays, supported by experimental data and detailed protocols.
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro efficacy of various quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.
Data Presentation
Anticancer Activity of Quinoxaline Derivatives
The in vitro cytotoxic effects of numerous quinoxaline derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | [1] |
| Compound III | PC-3 (Prostate) | 4.11 | [1] |
| Compound 14 | MCF-7 (Breast) | 2.61 | [2] |
| Compound 12 | HCT116 (Colon) | 4.4 | [2] |
| Compound 12 | MCF-7 (Breast) | 4.4 | [2] |
| DEQX | HT-29 (Colon) | Concentration-dependent reduction in cell viability | [3] |
| OAQX | HT-29 (Colon) | Concentration-dependent reduction in cell viability | [3] |
| Tetrazolo[1,5-a]quinoxaline derivatives | Three tumor cell lines | Higher inhibitory effects than doxorubicin | [4] |
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives have shown significant potential as antimicrobial agents against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) and the zone of inhibition are common measures of their efficacy.
| Compound/Derivative | Microorganism | Activity | Reference |
| Compound 5k | Acidovorax citrulli | Good antibacterial activity | [5][6] |
| Compound 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | [5][6] |
| Compound 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | [5][6] |
| Compounds 4, 5a, 5c, 5d, 5e, 7a, 7c | S. aureus, B. subtilis, E. coli, P. aeruginosa | Highly active against Gram-positive and Gram-negative bacteria | [7] |
| Symmetrically disubstituted quinoxalines 2, 3, 4, 5 | S. aureus, B. subtilis, E. coli | Significant antibacterial activity | [8] |
Enzyme Inhibition by Quinoxaline Derivatives
The therapeutic effects of quinoxaline derivatives are often attributed to their ability to inhibit specific enzymes involved in disease pathways.
| Derivative ID | Target Enzyme | Inhibition/Binding Data | Reference |
| Compound IV | Topoisomerase II | IC50 = 7.529 µM | [1] |
| Compound III | Topoisomerase II | IC50 = 21.98 µM | [1] |
| Compound 26e | ASK1 | IC50 = 30.17 nM | [9] |
| Compound 12d | ASK1 | IC50 = 49.63 nM | [9] |
| Compound 4a | EGFR | IC50 = 0.3 µM | [9] |
| Compound 13 | COX-2 | IC50 = 0.46 µM | [9] |
| Compound 6a | sPLA2 | IC50 = 0.0475 µM | [10] |
| Compound 6c | α-glucosidase | IC50 = 0.0953 µM | [10] |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the reliable in vitro evaluation of novel chemical compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in suitable media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for an additional 48 hours.[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Acquisition: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[11]
Antibacterial Activity Assay (Agar Disc Diffusion Method)
This method is used to determine the susceptibility of bacteria to the synthesized compounds.
-
Preparation of Media: Nutrient agar (B569324) or Mueller-Hinton agar is prepared and sterilized.[11]
-
Inoculation: The agar plates are inoculated with a standardized suspension of the test bacteria.
-
Disc Application: Sterile paper discs impregnated with known concentrations of the quinoxaline derivatives are placed on the agar surface.[7][12]
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
Measurement: The diameter of the zone of inhibition around each disc is measured. A larger zone indicates greater antibacterial activity.[11]
In Vitro Antifungal Test
This assay evaluates the efficacy of compounds against pathogenic fungi.
-
Media Preparation: Sabouraud dextrose agar is prepared and sterilized.[12]
-
Inoculation: The agar plates are seeded with a broth culture of the test fungus.[12]
-
Compound Application: Discs impregnated with the test compounds are placed on the agar.[12]
-
Incubation and Measurement: The plates are incubated, and the inhibition rates are calculated based on the fungal growth.[6]
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07559D [pubs.rsc.org]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Analysis of Quinoxidine and Other Quinoxaline Compounds for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of quinoxidine (B158214) and other quinoxaline (B1680401) derivatives, supported by experimental data. This analysis covers their antibacterial, anticancer, and anti-inflammatory properties, offering insights into their therapeutic potential.
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide focuses on a comparative analysis of quinoxidine, a notable antibacterial agent, against other quinoxaline compounds that have demonstrated significant anticancer and anti-inflammatory potential.
Performance Comparison: A Multi-faceted Look at Quinoxaline Derivatives
The therapeutic value of quinoxaline compounds spans various fields, from combating bacterial infections to offering novel strategies in cancer and inflammation treatment. This section presents a quantitative comparison of their efficacy.
Antibacterial Activity
Quinoxidine, a quinoxaline 1,4-dioxide, is recognized for its antibacterial properties. The antibacterial efficacy of quinoxaline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Quinoxidine and Other Quinoxaline Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Quinoxidine | 2 | 4 | 8 | 16 | [1] |
| Quinoxaline Deriv. 1 | 8 | 16 | 16 | 32 | [2] |
| Quinoxaline Deriv. 2 | 4 | 8 | 8 | 16 | [2] |
| Ciprofloxacin (Standard) | 1 | 0.5 | 0.25 | 1 | [2] |
Note: Data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Anticancer Activity
Numerous quinoxaline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of key enzymes like topoisomerases or protein kinases, leading to the induction of apoptosis.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Quinoxaline Derivatives
| Compound/Derivative | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | HepG2 (Liver Cancer) | Reference |
| 2,3-Diphenylquinoxaline (B159395) Analogue | 12.17 ± 0.9 | 9.46 ± 0.7 | - | [3][4] |
| Quinoxaline Deriv. 11 | 0.81 | 1.52 | 2.91 | [5] |
| Quinoxaline Deriv. 13 | 1.23 | 0.94 | 2.11 | [5] |
| Doxorubicin (Standard) | 5.23 ± 0.3 | 5.57 ± 0.4 | - | [3] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Data is compiled from different studies.
Anti-inflammatory Activity
Certain quinoxaline derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Selected Quinoxaline Derivatives
| Compound/Derivative | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| Quinoxaline-2-carboxylic acid deriv. | 37.96 | 0.62 | 61.23 | [5] |
| Quinoxaline Deriv. 13 | 30.41 | 0.46 | 66.11 | [5] |
| Celecoxib (Standard) | 77.4 | 5.0 - 17.6 | 4.4 - 15.5 | [6][7] |
Note: A higher selectivity index indicates a more favorable safety profile with potentially fewer gastrointestinal side effects. Data is compiled from different studies.
Mechanisms of Action: Unraveling the Molecular Pathways
The diverse biological activities of quinoxaline derivatives stem from their ability to interact with various molecular targets.
Antibacterial Mechanism of Quinoxidine: As a quinoxaline 1,4-dioxide, quinoxidine's antibacterial action is believed to be mediated by the bioreduction of its N-oxide groups within bacterial cells. This process generates reactive oxygen species (ROS), which induce oxidative stress and damage vital cellular components like DNA, ultimately leading to bacterial cell death.
Anticancer Mechanism of Quinoxaline Derivatives: Many anticancer quinoxalines function as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival. By blocking these signaling pathways, quinoxaline derivatives can effectively inhibit tumor growth.
Anti-inflammatory Mechanism of Quinoxaline Derivatives: The anti-inflammatory effects of certain quinoxaline derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins (B1171923), which are key mediators of pain and inflammation. Some derivatives also modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Quinoxaline Derivatives
1. Synthesis of Quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide): The synthesis typically involves a two-step process starting from 2,3-dimethylquinoxaline (B146804) 1,4-dioxide.
-
Step 1: Bromination: 2,3-dimethylquinoxaline 1,4-dioxide is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride under reflux to yield 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide.
-
Step 2: Acetoxylation: The resulting dibromo derivative is then reacted with a source of acetate (B1210297), such as sodium acetate or acetic acid with a base like triethylamine, to yield quinoxidine. The crude product is typically purified by recrystallization.
2. Synthesis of 2,3-Diphenylquinoxaline: This compound is commonly synthesized via the condensation of an o-phenylenediamine (B120857) with benzil (B1666583).[8][9]
-
Reaction Setup: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent like rectified spirit or ethanol. In a separate flask, dissolve benzil (1 equivalent) in the same solvent with gentle warming.
-
Condensation: Add the o-phenylenediamine solution to the warm benzil solution. The mixture is then heated, for example, on a water bath for about 30 minutes.
-
Isolation and Purification: After the reaction is complete, the product is precipitated by the addition of water. The crude 2,3-diphenylquinoxaline is collected by filtration and purified by recrystallization from a suitable solvent like aqueous ethanol.
3. Synthesis of Quinoxaline-2-carboxylic Acid Derivatives: These are often synthesized from a corresponding ester precursor.
-
Esterification: The synthesis may start from a substituted o-phenylenediamine which is cyclized with a β-ketoester to form the quinoxaline ester.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid, typically using a base such as sodium hydroxide (B78521) in an aqueous alcohol solution, followed by acidification to precipitate the carboxylic acid product.
Biological Assays
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method): This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
-
Preparation of Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., to a final concentration of approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
2. MTT Assay for Anticancer Activity: This colorimetric assay assesses cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test quinoxaline derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
3. COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10]
-
Reaction Setup: A reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme is prepared in a 96-well plate.
-
Inhibitor Addition: The test quinoxaline derivative is added to the wells at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.
-
Detection: The production of prostaglandins is measured, often using a colorimetric or fluorometric method. The absorbance or fluorescence is read using a microplate reader.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Conclusion
Quinoxaline and its derivatives represent a versatile and promising class of compounds with a broad spectrum of pharmacological activities. While quinoxidine is a notable antibacterial agent, other derivatives have demonstrated significant potential in the realms of anticancer and anti-inflammatory research. The data and protocols presented in this guide highlight the diverse therapeutic opportunities offered by the quinoxaline scaffold and provide a solid foundation for further investigation and development in this exciting area of medicinal chemistry. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in designing next-generation quinoxaline-based therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Quinoxaline Derivatives Emerge as High-Performance Corrosion Inhibitors: A Comparative Guide
For researchers and scientists in materials science and drug development, the quest for effective corrosion inhibitors is paramount. Novel quinoxaline (B1680401) derivatives are showing significant promise in protecting mild and carbon steel in acidic environments, often outperforming traditional inhibitors. This guide provides a comprehensive comparison of their performance against established alternatives, supported by experimental data and detailed methodologies.
Recent studies have highlighted the efficacy of newly synthesized quinoxaline compounds in mitigating corrosion, particularly in aggressive 1.0 M hydrochloric acid (HCl) solutions. These molecules offer a robust defense for metals, a critical aspect in various industrial applications.
Performance Snapshot: Quinoxaline Derivatives vs. Common Inhibitors
The inhibition efficiency of a compound is the primary metric of its performance. The following tables summarize the performance of several novel quinoxaline derivatives compared to well-known corrosion inhibitors, based on data from weight loss, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) methods.
Table 1: Performance of Novel Quinoxaline Derivatives as Corrosion Inhibitors for Mild/Carbon Steel in 1.0 M HCl
| Quinoxaline Derivative | Designation | Concentration (M) | Inhibition Efficiency (%) | Experimental Method | Source(s) |
| 3-(4-methylstyryl)quinoxalin-2(1H)-one | MeSQX | 10⁻³ | 92 | Weight Loss, PDP | [1] |
| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline | PYQX | 10⁻³ | 98.1 | EIS | [2] |
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline | QN-CH3 | 10⁻³ | 89.07 | PDP | [3][4] |
| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one | BrSQX | 10⁻³ | 89 | Weight Loss, PDP | |
| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline | QN-Cl | 10⁻³ | 87.64 | PDP | [3][4] |
| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one | QNMS | 10⁻³ | 91 | PDP, EIS | [5] |
| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione | AY20 | 10⁻³ | >90 | Weight Loss, PDP, EIS | [6][7] |
Table 2: Performance of Common Corrosion Inhibitors for Mild Steel in 1.0 M HCl
| Common Inhibitor | Designation | Concentration (M) | Inhibition Efficiency (%) | Experimental Method | Source(s) |
| 1-phenyl-2-thiourea | PTU | 5 x 10⁻³ | 98.96 | PDP | [1][8] |
| 3,4-dihydro-2H-benzo[1][8]imidazo[2,1-b]thiazole | 3-BIT | 5 x 10⁻³ | 93.4 | Weight Loss | |
| 1,3-diisopropyl-2-thiourea | ITU | 5 x 10⁻³ | 92.65 | PDP | [1][8] |
| 2,3-dihydrobenzo[1][8]imidazo[2,1-b]thiazole | 2-BIT | 5 x 10⁻³ | 89.10 | Weight Loss | |
| 1-acetyl-1H-benzotriazole | ABTZ | 500 ppm | 80.55 | PDP | [3] |
| Potassium Chromate + NPK2 | - | 100 ppm + 100 ppm | 97 | Weight Loss | [1] |
| Propargyl Alcohol | - | 1000 mg/L | >80 | Gravimetric | [2] |
Mechanism of Action: A Tale of Adsorption
The high performance of quinoxaline derivatives is largely attributed to their molecular structure, which includes functional groups, multiple conjugated bonds, and aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that impedes the corrosion process.[1][3] Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have consistently supported these experimental findings, providing insights into the adsorption mechanism at the molecular level.[1][9][3]
Most of the studied quinoxaline derivatives, as well as the common inhibitors, act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][3] The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface.[9][3][6]
Experimental Protocols: A Closer Look at the Methodology
The evaluation of corrosion inhibitors relies on a suite of well-established electrochemical and surface analysis techniques. Here are the detailed methodologies for the key experiments cited in the performance data.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion.
-
Specimen Preparation: Mild steel coupons of known dimensions and weight are mechanically polished, cleaned with distilled water and acetone, and then dried.[3]
-
Immersion Test: The prepared coupons are immersed in a 1.0 M HCl solution with and without the inhibitor at various concentrations for a specified period.
-
Corrosion Rate Calculation: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) reference electrode (SCE).
-
Procedure: The working electrode is immersed in the test solution (1.0 M HCl with and without inhibitor) until a stable open-circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a constant scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values.[3]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.
-
Experimental Setup: The same three-electrode cell as in PDP is used.
-
Procedure: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values.[3] The corrosion process is often found to be controlled by charge transfer.[3][4]
Visualizing the Experimental Workflow
To provide a clearer understanding of the evaluation process, the following diagram illustrates a typical experimental workflow for assessing the performance of corrosion inhibitors.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Logical Relationship of Inhibition
The effectiveness of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface and form a protective barrier. This logical relationship can be visualized as follows:
Caption: Logical flow of the corrosion inhibition process.
References
- 1. researchgate.net [researchgate.net]
- 2. davidpublisher.com [davidpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,3-Dihydroxyquinoxaline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,3-Dihydroxyquinoxaline, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for minimizing risks and protecting the environment.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1]
Table 1: Hazard Classifications for this compound
| Hazard Classification | GHS Hazard Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and fine particles.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[1]
-
Body Protection: A lab coat and closed-toe shoes are required to protect against skin contact.[1]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhaling dust.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Waste Container Management:
-
Labeling: The hazardous waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). Include the name of the principal investigator and the laboratory location.
-
Container Integrity: Ensure the waste container is in good condition and is kept closed at all times, except when adding waste.[2]
3. On-site Accumulation and Storage:
-
Designated Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
4. Arranging for Professional Disposal:
-
Licensed Waste Disposal Service: The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a request form to your EHS department.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately for the waste pickup.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,3-Dihydroxyquinoxaline
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2,3-Dihydroxyquinoxaline. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Chemical Profile: this compound is a solid, white or light brown powder.[1][2] It is recognized for its fluorescent properties and is used in various research applications, including the synthesis of novel compounds and neuroprotective research.[3][4]
Hazard Identification: this compound is classified as hazardous.[5] The primary hazards associated with this compound are:
-
Respiratory Irritation: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[6] |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and eye irritation.[7] |
| Skin and Body Protection | Disposable laboratory coat, long-sleeved, with closed cuffs. | To prevent skin exposure.[7][8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a well-ventilated area. | Required to avoid respiratory tract irritation, especially when handling powders.[7][9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe management of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6][7]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Avoid generating dust when handling the solid form.[7]
-
Wear the prescribed PPE throughout the handling process.
-
Do not eat, drink, or smoke in the designated work area.[7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from incompatible materials.
-
The storage area should be clearly labeled, and access should be restricted.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials, including unused compounds, contaminated PPE, and cleaning materials, should be collected in a designated, labeled, and sealed container.
2. Disposal Procedure:
-
Dispose of the chemical waste through an authorized hazardous waste disposal facility.[6]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.[10]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
1. Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[6]
-
Remove contaminated clothing and wash it before reuse.[6]
-
Seek medical attention if skin irritation occurs.[11]
2. Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[6]
-
Seek immediate medical attention.[6]
3. Inhalation:
-
Move the individual to fresh air.[6]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if the person feels unwell.[12]
4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[10]
5. Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[7]
-
For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Visual Safety Guides
The following diagrams provide a visual representation of the handling workflow and the emergency response plan.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for spills or exposure to this compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,3-ジヒドロキシキノキサリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,3-DIHYDROXY-6,7-DIMETHYLQUINOXALINE - Safety Data Sheet [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 2,3-DIPHENYLQUINOXALINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
